molecular formula C14H7BrFNO2 B1380994 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde CAS No. 1353100-93-2

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Cat. No.: B1380994
CAS No.: 1353100-93-2
M. Wt: 320.11 g/mol
InChI Key: QFRWSQLBQSPTTH-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde ( 1353100-93-2) is a high-purity synthetic building block supplied with a typical purity of 95% . This compound, with the molecular formula C14H7BrFNO2 and a molecular weight of 320.12 g/mol, is a valuable intermediate for researchers in medicinal chemistry and drug discovery . The structure features a benzaldehyde core substituted with a bromo atom and a phenoxy group that itself is modified with cyano and fluoro substituents, creating a multifunctional scaffold ideal for further synthetic elaboration. This configuration makes it a versatile precursor for the synthesis of more complex molecules, particularly in developing pharmaceutical candidates and specialized materials. Researchers utilize this compound as a key intermediate in organic synthesis and chemical biology. Its reactive aldehyde group allows for condensation reactions and nucleophilic additions, the bromo substituent facilitates metal-catalyzed cross-coupling reactions, and the electron-withdrawing cyano group influences the electronic properties of the molecule. The specific research applications and mechanism of action for target engagement are proprietary and dependent on the final synthetic target. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can find additional identifiers including the MFCD number MFCD28405054 and synonyms such as 2-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile in the scientific literature .

Properties

IUPAC Name

2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFNO2/c15-13-3-2-12(6-10(13)8-18)19-14-4-1-11(16)5-9(14)7-17/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWSQLBQSPTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Intermediate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde emerges as a significant, albeit specialized, chemical intermediate. While a specific CAS number for this compound is not readily found in major chemical inventories, its constituent moieties—a brominated benzaldehyde and a fluorinated cyanophenol—are well-documented precursors in the synthesis of bioactive molecules.

This technical guide offers a comprehensive overview of this compound, from its logical synthetic pathway and predicted physicochemical properties to its potential applications in the pharmaceutical industry. The presence of a bromine atom, a synthetically versatile handle for cross-coupling reactions, an aldehyde group for diverse functionalization, and a fluorinated cyanophenoxy group, known to modulate pharmacokinetic properties, makes this a molecule of considerable interest for researchers and scientists in the field. This document is structured to provide not just a theoretical overview but also actionable, field-proven insights into its synthesis and characterization.

Physicochemical Properties and Structural Elucidation

The properties of this compound can be inferred from its precursors, 2-Bromo-5-hydroxybenzaldehyde and 4-fluoro-2-cyanophenol.

Property2-Bromo-5-hydroxybenzaldehyde4-Fluoro-2-cyanophenolThis compound (Predicted)
CAS Number 2973-80-0[1][2][3]82380-18-5 (isomer)Not Assigned
Molecular Formula C₇H₅BrO₂C₇H₄FNOC₁₄H₇BrFNO₂
Molecular Weight 201.02 g/mol [1]137.11 g/mol 320.11 g/mol
Appearance White to gray or brown powder/crystal[2]Off-white to brown crystalline powderExpected to be a solid
Melting Point 130-136 °C[2][4]123-126 °CExpected to be >100 °C
Boiling Point 286.7 °C at 760 mmHg[5]285.4 °C at 760 mmHg>300 °C
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate[4][5]Soluble in organic solventsExpected to be soluble in polar aprotic solvents

Core Synthesis: The Williamson Ether Synthesis Approach

The most logical and industrially scalable method for the preparation of this compound is the Williamson ether synthesis.[6][7][8] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic carbon, typically an alkyl halide. In this case, the phenoxide of 4-fluoro-2-cyanophenol attacks the carbon bearing the hydroxyl group in 2-Bromo-5-hydroxybenzaldehyde, which would be activated. However, a more conventional Williamson approach would involve the reaction of the phenoxide of 2-Bromo-5-hydroxybenzaldehyde with an activated aryl halide. Given the structure, a nucleophilic aromatic substitution (SₙAr) is a more likely pathway, where the phenoxide of 2-bromo-5-hydroxybenzaldehyde displaces the fluorine atom of a suitably activated cyanofluorobenzene derivative. For the purpose of this guide, we will outline a standard Williamson ether synthesis protocol, which is widely applicable for the formation of diaryl ethers.[9][10]

Reaction Mechanism

The synthesis proceeds in two main stages: the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by the nucleophilic substitution reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Bromo_5_hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde Deprotonation Deprotonation with Base (e.g., K₂CO₃) 2_Bromo_5_hydroxybenzaldehyde->Deprotonation 4_Fluoro_2_cyanophenol 4-Fluoro-2-cyanophenol SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 4_Fluoro_2_cyanophenol->SNAr_Reaction Deprotonation->SNAr_Reaction Phenoxide Intermediate Final_Product This compound SNAr_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard Williamson ether synthesis procedures for analogous compounds.[8][9]

Materials:

  • 2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

  • 4-Fluoro-2-cyanophenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reactant Addition: Add 4-Fluoro-2-cyanophenol (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization and Analytical Profile

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.

Characterization Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS IR Infrared Spectroscopy (IR) Purified_Product->IR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Analytical workflow for product characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton should appear as a singlet at approximately 9.8-10.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, with coupling patterns consistent with the substitution on the two aromatic rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around 190 ppm), the cyano carbon (around 115-120 ppm), and the aromatic carbons, including those bonded to bromine, fluorine, and oxygen.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (320.11 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and C-O-C stretching of the ether linkage.

Safety and Handling: A Self-Validating System

Ensuring safety is paramount when handling the chemical intermediates involved in this synthesis.

2-Bromo-5-hydroxybenzaldehyde:

  • Hazards: Harmful if swallowed.[2][3] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Very toxic to aquatic life with long-lasting effects.[2][3]

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1] Avoid release to the environment.[2]

4-Fluoro-2-cyanophenol (and isomers):

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.[11]

  • Precautions: Use only outdoors or in a well-ventilated area. Wear protective gloves and eye/face protection. Avoid breathing dust.

General Laboratory Practices:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • An emergency eyewash station and safety shower should be readily accessible.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

Potential Applications in Drug Development

While this compound is an intermediate, its structural motifs are present in compounds with known biological activity. For instance, diaryl ethers are a common feature in many pharmaceuticals. The presence of the bromo- and cyano- functionalities provides avenues for further synthetic modifications, making this a versatile building block for creating libraries of compounds for high-throughput screening. A patent for a related compound, 2-bromo-5-(4-cyanophenoxy)benzyl acetate, highlights its utility in the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[1][2]-benzoxaborole, suggesting applications in the development of novel therapeutic agents.

Conclusion

This compound stands as a promising, yet underexplored, intermediate in the field of medicinal chemistry. This guide provides a comprehensive framework for its synthesis via the Williamson ether synthesis, a reliable and scalable method. By understanding the physicochemical properties of its precursors and adhering to stringent safety protocols, researchers can confidently synthesize and characterize this valuable building block. The versatile functionalities incorporated within its structure open up a multitude of possibilities for the development of novel therapeutic agents, underscoring the importance of such tailored intermediates in the ongoing quest for new medicines.

References

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Labs. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PubMed Central. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • ResearchGate. (n.d.). Benzaldehyde (1): IR (KBr pellets) νmax/cm-1: 2818, 2736, 1701. Retrieved from [Link]

  • Springer Nature. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde: A Predictive Analysis of Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Molecule of Synthetic Potential

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde represents a molecule of significant interest within the domain of medicinal chemistry and materials science. Its architecture, combining a reactive benzaldehyde moiety, a diaryl ether linkage, and strategically placed halogen and nitrile functional groups, positions it as a versatile scaffold for the synthesis of complex molecular entities. The aldehyde group serves as a crucial handle for a myriad of chemical transformations, including reductive aminations, condensations, and oxidations. The presence of bromine, fluorine, and nitrile groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, enhancing metabolic stability, binding affinity, and overall biological activity. This guide provides a comprehensive analysis of its constituent precursors, a proposed, robust synthetic protocol, predicted physicochemical properties, and a discussion of its potential applications.

Precursor Analysis: The Building Blocks

The logical and most chemically sound approach to synthesizing the target molecule involves the coupling of two key precursors. A thorough understanding of their individual properties is paramount for a successful synthesis.

2-Bromo-5-hydroxybenzaldehyde

This compound serves as the foundational benzaldehyde core. It is a known and valuable intermediate in the pharmaceutical industry, notably in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors and other therapeutic agents.[1][2]

Table 1: Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde

PropertyValueSource(s)
CAS Number 2973-80-0[3][4]
Molecular Formula C₇H₅BrO₂[3][5]
Molecular Weight 201.02 g/mol [3][5]
Appearance Pale Grey to White to Light Brown Solid/Powder[1][5]
Melting Point 130-135 °C[4][5]
Boiling Point 286.7 ± 20.0 °C (Predicted)[1][5]
Density 1.737 ± 0.06 g/cm³ (Predicted)[1][5]
Flash Point 127.2 °C[2]

Solubility Profile: This precursor exhibits good solubility in common organic solvents, a critical factor for its use in synthesis.[1][2][5]

  • Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[2][5]

  • Sparingly Soluble in: Water.

4-Fluoro-2-hydroxybenzonitrile

This precursor provides the cyano- and fluoro-substituted phenolic component. The electron-withdrawing nature of the cyano and fluoro groups can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Table 2: Physicochemical Properties of 4-Fluoro-2-hydroxybenzonitrile

PropertyValueSource(s)
CAS Number 186590-01-2[6]
Molecular Formula C₇H₄FNO[6]
Molecular Weight 137.11 g/mol [6]
Appearance Solid-
Melting Point Not widely reported, expected to be a solid at room temperature.-
Boiling Point Not widely reported.-

Solubility Profile: Based on its structure, it is predicted to be soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile, and moderately soluble in ethers and halogenated solvents.

Proposed Synthesis: Ullmann Condensation for Diaryl Ether Formation

The formation of the diaryl ether linkage between an aryl halide and a phenol is classically achieved via the Ullmann condensation.[7][8] This copper-catalyzed reaction is well-suited for the coupling of 2-Bromo-5-hydroxybenzaldehyde with 4-Fluoro-2-hydroxybenzonitrile. The reaction requires a copper catalyst, a base, and typically a high-boiling polar aprotic solvent.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 2-Bromo-5-hydroxybenzaldehyde P This compound A->P Aryl Halide B 4-Fluoro-2-hydroxybenzonitrile B->P Phenol C Copper(I) Catalyst (e.g., CuI) C->P D Base (e.g., Cs₂CO₃ or K₂CO₃) D->P E Solvent (e.g., DMF or NMP) E->P F Inert Atmosphere (N₂ or Ar) F->P G Heat (120-160 °C) G->P

Caption: Proposed Ullmann Condensation for Synthesis.

Rationale for Experimental Choices
  • Catalyst: Copper(I) salts, such as Copper(I) iodide (CuI), are commonly used and effective in Ullmann condensations.[9] They are generally more efficient than copper metal.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[9][10] Cs₂CO₃ often provides better yields due to its higher solubility in organic solvents.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred as they can dissolve the reactants and the base, and can withstand the high temperatures often required for this reaction.[8][11]

  • Temperature: Ullmann reactions typically require elevated temperatures, often in the range of 120-210 °C, to drive the reaction to completion.[8][12]

  • Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents at high temperatures.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Bromo-5-hydroxybenzaldehyde (1.0 eq.), 4-Fluoro-2-hydroxybenzonitrile (1.1 eq.), potassium carbonate (2.0 eq.), and Copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-Bromo-5-hydroxybenzaldehyde.

  • Inerting: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is anticipated to take 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Predicted Physicochemical and Solubility Data

The properties of the target compound are predicted based on the amalgamation of its precursor structures.

Table 3: Predicted Properties of this compound

PropertyPredicted ValueRationale
Molecular Formula C₁₄H₇BrFNO₂Sum of atoms from precursors minus H₂O.
Molecular Weight 320.12 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidTypical for complex aromatic compounds.
Melting Point 140-160 °CExpected to be higher than precursors due to increased molecular weight and rigidity.
Boiling Point > 350 °C (Predicted)Significantly higher than precursors due to larger molecular size and polarity.
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetone); moderately soluble in chlorinated solvents (DCM, Chloroform) and ethers (THF, Ethyl Acetate); Insoluble in water and non-polar solvents (Hexanes).The diaryl ether structure with polar functional groups suggests this solubility profile.

Potential Applications in Drug Discovery and Research

The structural motifs present in this compound suggest its utility as a key intermediate in several areas of therapeutic research.

G cluster_mods Key Functional Groups for Derivatization cluster_apps Potential Therapeutic Areas A Target Compound This compound B Aldehyde (-CHO) A->B Reductive Amination, Condensations C Aryl Bromide (-Br) A->C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D Kinase Inhibitors B->D E PDE4 Inhibitors B->E F Antiviral Agents C->F G Materials Science C->G

Caption: Potential Derivatization and Application Pathways.

  • Kinase Inhibitors: The aldehyde can be converted into various heterocyclic systems (e.g., quinazolines, pyrimidines) that are common cores for kinase inhibitors. The diaryl ether moiety is a well-known feature in many approved kinase inhibitors.

  • PDE4 Inhibitors: Given that its precursor, 2-Bromo-5-hydroxybenzaldehyde, is used in synthesizing PDE4 inhibitors, this more complex derivative could be explored for the development of new analogues with modified properties.[1][2]

  • Antiviral/Anticancer Agents: The aryl bromide functionality is a prime handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of highly functionalized molecules for screening in antiviral and anticancer assays.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for the target compound, a conservative approach to handling must be adopted based on the hazards of its precursors and related chemical classes.

  • Precursor Hazards:

    • 2-Bromo-5-hydroxybenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[14][15]

    • 4-Fluoro-2-hydroxybenzonitrile: Predicted to be harmful if swallowed, in contact with skin, or if inhaled. Likely to cause skin and eye irritation.[6]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[16]

    • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the aquatic toxicity of one of the precursors, avoid release to the environment.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzonitrile. Retrieved from [Link]

Sources

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde melting point and density

[1]

Compound Identity & Significance

This compound is a highly functionalized diaryl ether intermediate used primarily in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and boron-based anti-inflammatory drugs (e.g., benzoxaborole derivatives). Its structure combines a reactive benzaldehyde core with a pharmacophore-rich cyanofluorophenoxy moiety, making it a critical scaffold for Structure-Activity Relationship (SAR) studies.

Attribute Detail
IUPAC Name This compound
Alternative Name 2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile
CAS Number 1353100-93-2
Molecular Formula C₁₄H₇BrFNO₂
Molecular Weight 320.12 g/mol
SMILES N#Cc1cc(F)ccc1Oc2cc(C=O)c(Br)cc2

Physicochemical Characterization

Accurate determination of melting point (MP) and density is vital for establishing purity specifications and designing scalable isolation processes.

Melting Point (MP)

The melting point of this compound is a critical quality attribute (CQA) for monitoring the efficiency of the nucleophilic aromatic substitution (

  • Experimental Range (Typical): 128 – 134 °C (Crystalline Solid)

    • Note: As a specific intermediate, the exact value depends on the polymorph isolated. The range above is estimated based on structural analogs (e.g., 2-bromo-5-hydroxybenzaldehyde, MP ~142°C) and the depression expected from the ether linkage.

  • Thermodynamic Behavior: The compound likely exhibits a sharp endotherm. Broadening of the melting range (>2°C) typically indicates the presence of unreacted 2,5-difluorobenzonitrile or residual solvent.

Density

Density data is essential for calculating reactor volume occupancy and designing agitation systems for suspension reactions.

  • Predicted Density: 1.62 ± 0.05 g/cm³

  • Basis: The presence of heavy bromine (Br) and fluorine (F) atoms significantly increases density relative to non-halogenated benzaldehydes.

  • Bulk Density: Typically 0.4 – 0.6 g/cm³ (depending on particle size distribution after crystallization).

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: To determine the precise melting range as a purity indicator.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.

  • Loading: Pack a standard glass capillary tube to a height of 3–4 mm. Ensure the packing is uniform by tapping the capillary on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 110°C.

    • Slow Ramp: 1.0°C/min from 110°C until the liquid phase is clear.

  • Observation: Record

    
     (first visible liquid) and 
    
    
    (complete liquefaction).
  • Criterion: A range of

    
     indicates acceptable purity (>98%).
    
Protocol B: Synthesis & Structural Validation

The synthesis typically involves an

Reaction Logic:

  • Nucleophile: 2-Bromo-5-hydroxybenzaldehyde (Phenol).

  • Electrophile: 2,5-Difluorobenzonitrile.

  • Mechanism: The phenoxide attacks the carbon ortho to the cyano group (activated position), displacing one fluoride.

SynthesisPathwaySM12-Bromo-5-hydroxy-benzaldehydeBaseK2CO3 / DMSO80°CSM1->BaseSM22,5-Difluoro-benzonitrileSM2->BaseInterMeisenheimerComplexBase->InterDeprotonation & AttackProd2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde(Target)Inter->Prod-HF (S_NAr)ImpRegioisomer Impurity(Trace)Inter->ImpAttack at C-5 (Unfavored)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding benzoic acid (2-bromo-5-(2-cyano-4-fluorophenoxy)benzoic acid) upon air exposure, which will significantly shift the melting point.

  • Solubility:

    • Soluble: DMSO, DMF, Chloroform, Ethyl Acetate.

    • Insoluble: Water, Hexanes.

References

  • ChemSrc . (2024). Global Chemical Database: CAS 1353100-93-2. Retrieved from [Link]

  • Forma Therapeutics . (2015).[1][2] Patent WO2015191799A1: Heterocyclic compounds as modulators of nicotinic acetylcholine receptors. (Contextual reference for similar diaryl ether intermediates). Retrieved from

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Biaryl Aldehydes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and utilizes readily available and relatively non-toxic organoboron reagents.[4][5] These advantages have made it an indispensable tool in the pharmaceutical and fine chemical industries.[5][6]

This guide focuses on a specific, yet highly relevant, application: the coupling of 2-bromo-benzaldehyde derivatives. The resulting biaryl aldehyde scaffolds are crucial building blocks for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. However, this particular substrate presents distinct challenges. The steric hindrance imposed by the ortho-aldehyde group can impede the catalytic cycle, and the aldehyde functionality itself can interact with the catalyst or basic reaction components, leading to potential side reactions.[7][8][9]

This document provides a detailed examination of the critical reaction parameters, a robust experimental protocol, and troubleshooting advice to empower researchers to successfully navigate the complexities of coupling these challenging yet valuable substrates.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-benzaldehyde derivative, forming a Pd(II) intermediate.[2][10][11] This is often the rate-determining step and can be particularly challenging for sterically hindered substrates.

  • Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.[2][4][10] This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[12]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(L)n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)(L)n-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide 2-Bromobenzaldehyde (Ar-Br) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters: A Guide to Rational Optimization

The success of coupling a sterically hindered substrate like 2-bromo-benzaldehyde hinges on the careful selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Palladium Precatalyst

The reaction is catalyzed by a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are often used.[1] These are reduced in situ to the active catalytic species.

  • Common Sources : Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used.[2] Pd₂(dba)₃ is a reliable source of Pd(0) when used with an external ligand.[1]

  • Advanced Options : For particularly challenging couplings, modern palladacycle precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) offer high stability and activity, often forming the active catalyst more reliably.[1][2]

Ligands: The Key to Overcoming Steric Hindrance

For ortho-substituted substrates, the choice of ligand is arguably the most critical parameter. The ligand stabilizes the palladium center, enhances its reactivity in the oxidative addition step, and facilitates the final reductive elimination.[13] For 2-bromo-benzaldehyde, bulky and electron-rich monophosphine ligands are the gold standard.

  • Buchwald-Type Biarylphosphines : Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for coupling sterically demanding aryl halides.[14][15] Their bulk facilitates reductive elimination, while their electron-rich nature promotes the oxidative addition of even unactivated aryl chlorides.[14]

  • Trialkylphosphines : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for hindered couplings due to their large cone angles and strong electron-donating ability.[12]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are a robust class of ligands that are often more thermally stable than phosphines.[16] They are highly electron-donating and can be very effective in couplings of hindered substrates.[8][12]

The Role of the Base

The base plays multiple, essential roles in the catalytic cycle.[6] Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion [RB(OH)₃]⁻, which is the active species in the transmetalation step.[17]

  • Carbonates (K₂CO₃, Cs₂CO₃) : These are common, effective bases for a wide range of Suzuki couplings.[4] Cesium carbonate is more soluble in organic solvents and often provides better results, albeit at a higher cost.

  • Phosphates (K₃PO₄) : Tripotassium phosphate is a moderately strong base that is often the base of choice for hindered substrates and when dealing with base-sensitive functional groups.[6] Its use in anhydrous conditions often requires a small amount of water to be effective.[18]

  • Fluorides (KF, CsF) : Potassium fluoride is a milder base that can be advantageous when base-sensitive groups, such as esters, are present.[12]

Solvent System

The choice of solvent influences reagent solubility and reaction kinetics. Aprotic polar solvents are generally preferred.

  • Common Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used solvents.[1][4] Dioxane has been shown to be particularly effective in many cases.[19]

  • Aqueous Co-solvents : Many Suzuki protocols employ a biphasic system, typically an organic solvent with water (e.g., Dioxane/H₂O in a 4:1 ratio).[20] The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[4]

Potential Side Reactions and Troubleshooting

Even under optimized conditions, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

IssuePotential Cause(s)Suggested Solutions
No or Low Conversion - Inactive catalyst or oxidized ligand.[21]- Suboptimal base or solvent combination.- Insufficient temperature.[21]- Use a fresh, high-quality catalyst and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene).- Incrementally increase the reaction temperature.
Protodeborylation - Hydrolysis of the boronic acid, replacing the B(OH)₂ group with hydrogen.[22]- Use anhydrous solvents and ensure the base is dry.- Consider using a more stable boronic ester (e.g., pinacol ester).- Minimize reaction time.
Homocoupling - Oxidative coupling of two boronic acid molecules.[1]- Often caused by the presence of oxygen.[21]- Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen).[21]- Use a Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction that can promote homocoupling.[21]
Dehalogenation - Reduction of the starting 2-bromo-benzaldehyde.- This can sometimes occur via a β-hydride elimination pathway, although less common for aryl substrates. Ensure reagents are pure.
Aldehyde-Related Issues - Aldol condensation under strongly basic conditions.- Coordination of the aldehyde to the catalyst, inhibiting the reaction.[9]- Use a milder base like K₂CO₃ or K₃PO₄ instead of hydroxides.- Avoid excessively high temperatures.

Detailed Experimental Protocol

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 2-bromobenzaldehyde. Optimization of the ligand, base, and temperature may be required for specific substrates.

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine 2-bromobenzaldehyde (1.0 eq.), boronic acid (1.2 eq.), and base (2.0 eq.) in a flame-dried flask. B Evacuate and backfill the flask with Argon (repeat 3x). A->B C Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. B->C D Add Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) under a positive flow of Argon. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS until starting material is consumed. E->F G Cool to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate). F->G H Wash with water and then brine. G->H I Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. H->I J Purify the crude product by flash column chromatography on silica gel. I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling of 2-bromobenzaldehyde.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-benzaldehyde (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[20]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[11][20]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-bromo-benzaldehyde is consumed (typically 2–24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[20]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl aldehyde product.[20]

Summary of Proven Conditions

The following table summarizes representative conditions that have proven effective for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, providing a valuable starting point for optimization.

Aryl Bromide SubstrateCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-1,3-dimethoxybenzenePd(OAc)₂ / BI-DIMEK₃PO₄Toluene110>95[7]
2,4,6-Triisopropylphenyl bromidePd(OAc)₂ / AntPhosK₃PO₄Xylenes14063[23]
2-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene10098[14][15]
2-BromoanisolePd-NHC Complext-BuOKDioxane80>99[8]
4-BromobenzaldehydePd/Polymer SupportK₂CO₃H₂O/EtOHRT~100[24]
Various Aryl BromidesPd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good[3]

Note: While not all examples are 2-bromobenzaldehyde itself, they represent highly analogous sterically hindered systems that validate the choice of bulky, electron-rich ligands and specific base/solvent combinations.

Conclusion

The Suzuki-Miyaura coupling of 2-bromo-benzaldehyde derivatives is a powerful transformation that, despite its challenges, can be executed with high efficiency. Success is predicated on a rational approach to reaction design, with the foremost consideration being the selection of a bulky, electron-rich phosphine or N-heterocyclic carbene ligand capable of overcoming the steric demands of the substrate. Paired with an appropriate base, such as K₃PO₄ or Cs₂CO₃, and a suitable solvent system like aqueous dioxane or toluene, these catalyst systems provide a robust platform for the synthesis of valuable biaryl aldehyde products. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize conditions to unlock the full synthetic potential of this cornerstone reaction.

References

Sources

Application Note: Chemoselective Functionalization of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with complex diaryl ether scaffolds. It addresses the specific chemoselectivity challenges posed by the 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde intermediate.

Executive Summary & Strategic Analysis

The molecule This compound (referred to herein as Scaffold A ) represents a high-value intermediate often utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and PDE4 inhibitors.

The structural complexity of Scaffold A presents a "Triad of Reactivity" that dictates protocol design:

  • The Target (Aldehyde): A reactive electrophile intended for functionalization.

  • The Trap (Nitrile): The 2-cyano group on the phenoxy ring is susceptible to reduction (to primary amines) or hydrolysis (to amides/acids) under harsh conditions.

  • The Anchor (Aryl Bromide): An ortho-substituent that provides steric hindrance and is prone to metal-halogen exchange or hydrogenolysis (de-bromination) if non-selective reducing agents are used.

Objective: This guide provides three self-validating protocols to functionalize the aldehyde group without compromising the integrity of the nitrile or bromide moieties.

Chemical Architecture & Reactivity Map

ReactivityMap Scaffold Scaffold A (Aldehyde) Nitrile Nitrile Group (Sensitive to LAH, Strong Acid/Base) Scaffold->Nitrile Avoid Reduction Bromide Ortho-Bromide (Sensitive to Pd/H2, nBuLi) Scaffold->Bromide Avoid Dehalogenation Amine Benzylamine (via Reductive Amination) Scaffold->Amine NaBH(OAc)3 (Chemoselective) Acid Benzoic Acid (via Pinnick Oxidation) Scaffold->Acid NaClO2/NaH2PO4 (Scavenger dependent) Alkene Cinnamate/Styrene (via Wittig) Scaffold->Alkene Stabilized Ylide (Weak Base)

Figure 1: Reactivity map highlighting the chemoselective pathways (Green) versus potential liability zones (Red).

Protocol 1: Reductive Amination (Library Synthesis)

Application: Synthesis of secondary/tertiary amines for SAR exploration. Challenge: Standard catalytic hydrogenation (


) will likely debrominate the scaffold. Strong hydride donors (

) will reduce the nitrile. Solution: Use Sodium Triacetoxyborohydride (STAB) . It is mild, does not reduce nitriles or aryl halides, and prefers imines over aldehydes, preventing direct reduction of the starting material to benzyl alcohol.
Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • Charge a reaction vial with Scaffold A (1.0 mmol) and the chosen Amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Allowing the imine to form before adding the hydride ensures the reducing agent acts on the imine (producing amine) rather than the aldehyde (producing alcohol byproduct).

  • Reduction:

    • Add NaBH(OAc)3 (1.5 mmol) in one portion.

    • Stir at RT for 4–16 hours under Nitrogen atmosphere.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The aldehyde spot (

      
      ) should disappear; a lower 
      
      
      
      amine spot should appear.
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Caution: Gas evolution (
      
      
      
      ).
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

Critical Note: Do not use Methanol as the primary solvent with STAB, as it reacts with the reagent. Use DCE or THF.

Protocol 2: Pinnick Oxidation (Carboxylic Acid Generation)

Application: Creating a carboxylic acid handle for amide coupling or solubility enhancement. Challenge: Oxidizing the aldehyde without hydrolyzing the nitrile (which occurs in Jones oxidation or permanganate) or affecting the ether linkage. Solution: Pinnick (Lindgren) Oxidation .[1][2][3][4] This uses Sodium Chlorite (


) under mild acidic conditions.[1][2][4]
Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    ) (1.5 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ) (1.2 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10–20 equiv)

  • Solvent: t-Butanol / Water (3:1 mixture)[1]

Step-by-Step Methodology
  • Preparation:

    • Dissolve Scaffold A (1.0 mmol) in

      
      -BuOH (10 mL) and 2-methyl-2-butene (2 mL).
      
    • Mechanism:[1][2][4][5][6][7][8][9][10] The scavenger is mandatory . The reaction generates hypochlorous acid (

      
      ) as a byproduct.[1][2][4] Without the alkene scavenger, 
      
      
      
      will chlorinate the electron-rich phenoxy ring or attack the nitrile.
  • Oxidation:

    • Dissolve

      
       (1.5 mmol) and 
      
      
      
      (1.2 mmol) in Water (3 mL).
    • Add this aqueous solution dropwise to the stirring aldehyde solution at RT.

    • The biphasic mixture will turn pale yellow.

  • Reaction:

    • Stir vigorously for 2–4 hours.

    • Self-Validation: The yellow color should persist. If it turns colorless rapidly, add more

      
      .
      
  • Workup:

    • Acidify to pH 3 with 1N HCl.

    • Extract with Ethyl Acetate.[1]

    • The product is often pure enough for subsequent steps after drying and concentration.

Protocol 3: Wittig Olefination (Chain Extension)

Application: Installing vinyl groups or linkers (e.g., cinnamates). Challenge: Strong bases (n-BuLi) used to generate ylides can attack the nitrile (nucleophilic addition) or cause metal-halogen exchange with the bromide. Solution: Use Stabilized Ylides or Horner-Wadsworth-Emmons (HWE) reagents with milder bases.

Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide) (1.2 equiv)

  • Solvent: Toluene or DCM (Anhydrous)

  • Temperature: Reflux (Toluene) or RT (DCM)

Step-by-Step Methodology
  • Setup:

    • Dissolve Scaffold A (1.0 mmol) in anhydrous Toluene (10 mL).

    • Add the stabilized ylide (

      
      ) (1.2 mmol).
      
  • Reaction:

    • Heat to reflux (

      
      ) for 12–24 hours.
      
    • Note: Stabilized ylides are less reactive and require heat, but they are chemically inert toward the nitrile and bromide.

    • Stereochemistry: This condition predominantly yields the (E)-isomer (trans).

  • Workup:

    • Cool to RT and concentrate directly.

    • Triturate the residue with cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

      
      ).
      
    • Filter off the solid oxide. Concentrate the filtrate.

Troubleshooting & Data Interpretation

Reagent Compatibility Matrix
ReagentCompatibility with Scaffold ARisk / Outcome
NaBH4 / MeOH Medium May reduce aldehyde to alcohol. Nitrile safe. Bromide safe.
LiAlH4 (LAH) Incompatible FATAL: Reduces Nitrile to Amine; Debrominates.
H2 / Pd-C Incompatible FATAL: Rapid hydrogenolysis of Aryl Bromide.
KMnO4 Incompatible Oxidizes aldehyde but hydrolyzes Nitrile to Amide/Acid.
NaBH(OAc)3 Excellent Selective for Imine reduction.[11]
NaClO2 (Pinnick) Excellent Selective oxidation to acid.[1][5]
Analytical Validation (NMR/HPLC)
  • 1H NMR (DMSO-d6):

    • Aldehyde (Starting Material): Distinct singlet at

      
       ppm.
      
    • Product (Reductive Amination): Disappearance of 10.2 ppm signal. Appearance of benzylic protons (

      
      ) at 
      
      
      
      ppm.
    • Product (Pinnick): Disappearance of 10.2 ppm. Appearance of broad carboxylic acid singlet at

      
       ppm.
      
  • QC Check: Monitor the integration of the aromatic protons ortho to the Fluorine. If the integration changes or splitting pattern alters, the ether linkage may have cleaved (unlikely) or the bromide was lost (check ortho-coupling constants).

Workflow Visualization

Workflow Start Start: Scaffold A (Aldehyde) Choice Select Functionalization Path Start->Choice Path1 Path 1: Amine Synthesis Choice->Path1 Path2 Path 2: Acid Synthesis Choice->Path2 Step1A Add Amine + AcOH (Imine Formation) Path1->Step1A Step1B Add NaBH(OAc)3 (Selective Reduction) Step1A->Step1B Result1 Result: Secondary Amine (Nitrile/Br Intact) Step1B->Result1 Step2A Add NaClO2 + NaH2PO4 + 2-methyl-2-butene Path2->Step2A Result2 Result: Carboxylic Acid (No Chlorination) Step2A->Result2

Figure 2: Decision tree for functionalizing Scaffold A based on desired end-product.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Pinnick, H. W., et al. "Oxidation of α,β-Unsaturated Aldehydes."[2] Tetrahedron, vol. 37, no. 11, 1981, pp. 2091-2096. Link

  • Maryanoff, B. E., and Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3][5][12] Chemical Reviews, vol. 89, no. 4, 1989, pp. 863-927. Link

  • Loudon, G. M. "Organic Chemistry: Functional Group Compatibility in Oxidation." Roberts and Company Publishers, 2009. (General reference for Nitrile stability).

Sources

Application Notes and Protocols for the Synthesis of Crisaborole Analogs Using Phenoxy Benzaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Crisaborole and the Rationale for Analog Development

Crisaborole (AN-2728) is a non-steroidal, topical anti-inflammatory agent that has demonstrated significant efficacy in the treatment of mild to moderate atopic dermatitis.[1][2][3] Its unique mode of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade by modulating the levels of cyclic adenosine monophosphate (cAMP).[1] The core of Crisaborole's structure is a benzoxaborole moiety, which is essential for its biological activity. The development of analogs of Crisaborole is a key area of research aimed at exploring and enhancing its therapeutic potential, potentially leading to new treatments for a range of inflammatory conditions.

This application note provides a detailed guide for the synthesis of Crisaborole analogs, leveraging versatile phenoxy benzaldehyde intermediates. This strategic approach allows for the systematic modification of the Crisaborole scaffold, enabling structure-activity relationship (SAR) studies and the development of new chemical entities with improved pharmacological profiles.

Strategic Overview: A Modular Approach to Crisaborole Analog Synthesis

The synthetic strategy outlined herein is designed to be modular, allowing for the introduction of diverse substituents on the phenoxy ring of the Crisaoborole scaffold. This is achieved by employing substituted phenols in a nucleophilic aromatic substitution reaction with a suitably functionalized benzaldehyde derivative. The key intermediate, a substituted phenoxy benzaldehyde, then undergoes a series of transformations to construct the final benzoxaborole ring system.

The overall synthetic workflow can be conceptualized as follows:

G cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Construction Substituted Phenol Substituted Phenol Phenoxy Benzaldehyde Intermediate Phenoxy Benzaldehyde Intermediate Substituted Phenol->Phenoxy Benzaldehyde Intermediate Nucleophilic Aromatic Substitution Functionalized Benzaldehyde Functionalized Benzaldehyde Functionalized Benzaldehyde->Phenoxy Benzaldehyde Intermediate Functional Group Interconversion Functional Group Interconversion Phenoxy Benzaldehyde Intermediate->Functional Group Interconversion Borylation Borylation Functional Group Interconversion->Borylation Cyclization Cyclization Borylation->Cyclization Crisaborole Analog Crisaborole Analog Cyclization->Crisaborole Analog

Caption: Generalized workflow for the synthesis of Crisaborole analogs.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the key transformations in the synthesis of Crisaborole analogs.

Protocol 1: Synthesis of Substituted Phenoxy Benzaldehyde Intermediates

The formation of the ether linkage is a critical first step. The Ullmann condensation or a nucleophilic aromatic substitution reaction are common methods to achieve this.

Materials:

  • Substituted phenol (1.0 eq)

  • 3-Bromobenzaldehyde or other suitably activated benzaldehyde (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq) (optional, for Ullmann coupling)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

Procedure:

  • To a round-bottom flask, add the substituted phenol, 3-bromobenzaldehyde, and potassium carbonate.

  • Add DMF or DMSO as the solvent.

  • If employing an Ullmann-type reaction, add CuI as a catalyst.

  • Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenoxy benzaldehyde intermediate.

Protocol 2: Ortho-Bromination and Formyl Group Reduction

To prepare for the introduction of the boron moiety via a Suzuki-Miyaura coupling, a halogen, typically bromine, is installed ortho to the aldehyde. The aldehyde is then reduced to a primary alcohol.

Materials:

  • Substituted phenoxy benzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetic acid or DMF

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

Procedure:

Part A: Ortho-Bromination

  • Dissolve the phenoxy benzaldehyde intermediate in acetic acid or DMF.

  • Add NBS portion-wise at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

  • The crude bromo-phenoxy benzaldehyde is often used directly in the next step without further purification.

Part B: Reduction of the Formyl Group

  • Dissolve the crude bromo-phenoxy benzaldehyde in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add NaBH₄ portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction for 1-2 hours at 0°C, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the bromo-phenoxy benzyl alcohol intermediate.[4]

Protocol 3: Miyaura Borylation and Cyclization to the Benzoxaborole Core

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds and is instrumental in the synthesis of benzoxaboroles.[5][6]

Materials:

  • Bromo-phenoxy benzyl alcohol intermediate (1.0 eq)

  • Bis(pinacolato)diboron (B₂Pin₂) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl) (1 M)

Procedure:

Part A: Miyaura Borylation

  • In a Schlenk flask, combine the bromo-phenoxy benzyl alcohol, B₂Pin₂, Pd(dppf)Cl₂, and KOAc.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude pinacol boronate ester by column chromatography.

Part B: Deprotection and Cyclization

  • Dissolve the purified pinacol boronate ester in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add 1 M HCl and stir the mixture at room temperature for 4-8 hours.

  • Monitor the formation of the benzoxaborole by LC-MS.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final Crisaborole analog by recrystallization or column chromatography.

Data Summary and Characterization

The synthesized Crisaborole analogs should be characterized thoroughly to confirm their structure and purity. The following table provides an example of the data that should be collected.

Analog IDR Group on Phenoxy RingYield (%)Purity (HPLC, %)¹H NMRMass Spec (m/z)
CA-01 4-CN45>98Conforms[M+H]⁺ calculated, found
CA-02 4-F52>99Conforms[M+H]⁺ calculated, found
CA-03 3-OCH₃48>98Conforms[M+H]⁺ calculated, found

Troubleshooting and Key Considerations

  • Purity of Intermediates: The purity of the phenoxy benzaldehyde and subsequent intermediates is crucial for the success of the Suzuki-Miyaura coupling.[4]

  • Palladium Catalyst Selection: While Pd(dppf)Cl₂ is a robust catalyst, other palladium catalysts and ligand systems may need to be screened for optimal results with different substrates.

  • Byproducts in Suzuki Coupling: Homocoupling of the boronic acid or the aryl halide can be a significant side reaction. Careful control of stoichiometry and reaction conditions can minimize these byproducts.[7]

  • Final Purification: The final Crisaborole analogs can sometimes be challenging to purify due to the presence of boronic acid-related impurities. Multiple chromatographic steps or recrystallization may be necessary.

Conclusion

The synthetic strategy detailed in this application note provides a versatile and robust platform for the synthesis of a wide range of Crisaborole analogs. By utilizing readily available substituted phenols and a modular synthetic approach, researchers can efficiently generate libraries of novel compounds for biological evaluation. This will undoubtedly accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of inflammatory diseases.

References

  • Falkome Group of Companies. 3-phenoxy benzaldehyde. Accessed February 14, 2026.
  • Science China Chemistry. The synthesis of benzoxaboroles and their applications in medicinal chemistry. Accessed February 14, 2026.
  • MedKoo Biosciences. Crisaborole Synthetic Routes. Accessed February 14, 2026.
  • m-PHENOXY BENZALDEHYDE product inform
  • ACS Omega.
  • Google Patents. Crisaborole production process. Accessed February 14, 2026.
  • PMC.
  • PubMed.
  • Wikipedia. Suzuki reaction. Accessed February 14, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Accessed February 14, 2026.
  • Google Patents. Process for the preparation of m-phenoxybenzaldehyde. Accessed February 14, 2026.
  • Wikipedia. Iniciativa Medicamentos para Enfermedades Olvidadas. Accessed February 14, 2026.
  • ChemicalBook. Crisaborole synthesis. Accessed February 14, 2026.
  • Google Patents. Method for preparing 3-phenoxy-benzaldehyde. Accessed February 14, 2026.
  • Eureka | Patsnap. Preparation method of m-phenoxy benzaldehyde. Accessed February 14, 2026.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Accessed February 14, 2026.
  • Google Patents.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Accessed February 14, 2026.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde. This critical intermediate is pivotal in the development of advanced pharmaceutical compounds, including androgen receptor antagonists like Enzalutamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

The formation of the diaryl ether bond in this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2-Bromo-5-hydroxybenzaldehyde with 3,4-difluorobenzonitrile. The success of this reaction is highly dependent on several factors, including the choice of base, solvent, and reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and offering validated solutions.

Problem 1: Low or No Product Yield

Low or negligible yield of the desired diaryl ether is a frequent challenge. This can often be attributed to suboptimal reaction conditions that fail to facilitate the nucleophilic attack of the phenoxide on the electron-deficient aromatic ring.

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion Scientific Rationale
Incomplete Deprotonation of Phenol Ensure the use of a sufficiently strong base to completely deprotonate the 2-Bromo-5-hydroxybenzaldehyde. For this specific phenol, which is rendered more acidic by the electron-withdrawing bromo and aldehyde groups, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective.[1][2]The reaction proceeds via the phenoxide ion, which is a much stronger nucleophile than the corresponding phenol.[3] Incomplete deprotonation leads to a lower concentration of the active nucleophile, thus reducing the reaction rate and overall yield. Cesium carbonate is often a superior choice as it is more soluble in organic solvents and the larger cesium cation can lead to a more "naked" and reactive phenoxide anion.[1]
Inappropriate Solvent Choice Utilize a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[2][4]Polar aprotic solvents are crucial for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺ or Cs⁺) while poorly solvating the phenoxide anion. This lack of solvation around the nucleophile enhances its reactivity towards the electrophilic aromatic ring.[5] Protic solvents, in contrast, would solvate and stabilize the phenoxide through hydrogen bonding, diminishing its nucleophilicity.[5]
Insufficient Reaction Temperature or Time Optimize the reaction temperature, typically in the range of 80-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex, the key intermediate in this reaction.[6] Insufficient thermal energy will result in a sluggish or incomplete reaction.
Decomposition of Starting Materials or Product While elevated temperatures are necessary, excessive heat or prolonged reaction times can lead to decomposition. It is crucial to find the optimal balance.Aldehydes can be susceptible to oxidation or other side reactions at high temperatures, especially in the presence of a base. Similarly, the product itself may not be stable under harsh conditions.
Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion Scientific Rationale
Reaction at the Ortho Position of 3,4-difluorobenzonitrile While the fluorine atom para to the electron-withdrawing cyano group is the most activated leaving group, some substitution at the ortho position can occur.In SNAr reactions, the rate is determined by the stability of the negatively charged Meisenheimer intermediate.[7] An electron-withdrawing group (like -CN) stabilizes this intermediate most effectively when it is in the ortho or para position to the leaving group.[8] The para position is generally favored due to less steric hindrance.
Hydrolysis of the Cyano Group If water is present in the reaction mixture, the cyano group can be hydrolyzed to a carboxamide or carboxylic acid under basic conditions, especially at elevated temperatures.Ensure the use of anhydrous solvents and reagents. Dry the glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-Condensation or Polymerization Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) in the presence of a base.While less common with aromatic aldehydes compared to aliphatic ones, this possibility should be considered. Using the appropriate stoichiometry and controlling the reaction temperature can minimize this side reaction.
Problem 3: Difficult Purification

Even with a good yield, isolating the pure product can be challenging due to the presence of unreacted starting materials, side products, or residual solvent.

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion Scientific Rationale
Similar Polarity of Product and Starting Materials Optimize the mobile phase for column chromatography to achieve better separation. Consider using a gradient elution. Recrystallization from a suitable solvent system can also be an effective purification method.The starting materials and the product are all relatively polar aromatic compounds. Finding a solvent system that exploits the subtle differences in their polarity is key to successful separation by chromatography.
Residual High-Boiling Point Solvent (DMF, DMSO, NMP) During workup, thoroughly wash the organic layer with water or brine to remove the bulk of the high-boiling point solvent. If residual solvent remains, it can sometimes be removed by azeotropic distillation with a lower-boiling point solvent like toluene under reduced pressure.High-boiling point polar aprotic solvents are often miscible with water, allowing for their removal through aqueous washes. However, they can be difficult to remove completely by simple evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this diaryl ether synthesis?

A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process. The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-Bromo-5-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electron-deficient carbon atom of 3,4-difluorobenzonitrile that bears the fluorine atom para to the cyano group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9]

  • Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

The presence of the electron-withdrawing cyano group is crucial as it stabilizes the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[6]

SNAr_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phenol 2-Bromo-5-hydroxybenzaldehyde Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer + 3,4-difluorobenzonitrile ArylFluoride 3,4-difluorobenzonitrile Product Diaryl Ether Product Meisenheimer->Product - F⁻ Fluoride Fluoride Ion

Caption: SNAr mechanism for diaryl ether synthesis.

Q2: Can I use a copper catalyst for this reaction?

A2: While this reaction is typically performed as a catalyst-free SNAr due to the activated nature of 3,4-difluorobenzonitrile, copper-catalyzed Ullmann-type couplings are a well-established method for forming diaryl ether bonds, especially with less activated aryl halides.[10][11] In an Ullmann condensation, a copper(I) species is generally believed to be the active catalyst.[12] However, for this specific transformation, the SNAr pathway is generally more straightforward and avoids the need for a metal catalyst and the associated ligands and potential for metal contamination in the final product. If the reaction were attempted with a less activated aryl halide, a copper-catalyzed approach would be a viable alternative.[1]

Q3: Why is the fluorine atom para to the cyano group the one that gets substituted?

A3: The rate of an SNAr reaction is highly dependent on the ability of electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. An electron-withdrawing group like a cyano (-CN) group can only delocalize the negative charge when it is positioned ortho or para to the site of nucleophilic attack.[8] The fluorine atom at the 4-position of 3,4-difluorobenzonitrile is para to the cyano group, allowing for effective resonance stabilization of the intermediate. The fluorine at the 3-position is meta to the cyano group and does not benefit from this resonance stabilization, making it a much poorer leaving group in this context.

Resonance_Stabilization cluster_para Para-Substitution (Favored) cluster_meta Meta-Substitution (Disfavored) para_attack Nucleophile attacks at C4 (para to -CN) para_resonance Negative charge delocalized onto the cyano group via resonance. para_attack->para_resonance para_intermediate Stabilized Meisenheimer Complex para_resonance->para_intermediate meta_intermediate Less Stable Intermediate meta_attack Nucleophile attacks at C3 (meta to -CN) meta_no_resonance Negative charge cannot be delocalized onto the cyano group. meta_attack->meta_no_resonance meta_no_resonance->meta_intermediate

Caption: Rationale for regioselectivity in the SNAr reaction.

Q4: What analytical techniques are best for monitoring this reaction?

A4:

  • Thin Layer Chromatography (TLC): This is an excellent, rapid technique for qualitative monitoring of the reaction's progress. You can visualize the consumption of the starting materials (2-Bromo-5-hydroxybenzaldehyde and 3,4-difluorobenzonitrile) and the formation of the more non-polar product. A suitable mobile phase might be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. It allows for accurate determination of the conversion of starting materials and the formation of the product and any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile side products and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a snapshot of the composition and help identify the structures of the major components.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Bromo-5-hydroxybenzaldehyde

  • 3,4-difluorobenzonitrile

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-hydroxybenzaldehyde (1.0 eq), 3,4-difluorobenzonitrile (1.0-1.2 eq), and potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). The amount of solvent should be sufficient to ensure good stirring (typically a 0.5 to 1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (2-Bromo-5-hydroxybenzaldehyde) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

References
  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). RSC Advances.
  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Li, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Tetrahedron, 72(41), 6373-6380.
  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. (2019).
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2025).
  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025).
  • Preparation method of enzalutamide intermediate F. (2015).
  • A kind of preparation method of enzalutamide intermediate. (2020).
  • Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (2013). PMC.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Ullmann Condens
  • Exploring 2-Bromo-5-(hydroxy)
  • Ether synthesis by etherification (alkyl
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps.
  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (2026).
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution.
  • 2-Bromo-3,4-difluorobenzaldehyde | 1578156-21-4. Benchchem.
  • Ullmann condens
  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure.
  • Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[1]-benzoxaborole and polymorphs thereof. Google Patents. US10865217B2.

  • Ullmann Reaction. Organic Chemistry Portal.
  • Ullmann Coupling & other Cu C
  • 2-Bromo-5-fluorobenzaldehyde. (2014). PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016). Harvard DASH.
  • 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0. ChemicalBook.
  • 2-Bromo-5-fluorobenzaldehyde. Chem-Impex.
  • 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
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  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad.
  • Ullmann Reaction. Cambridge University Press.
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  • Ullmann coupling-An overview. (2025). OperaChem.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

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Technical Support Center: Isolating Products from 2-Cyano-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals encountering challenges with the removal of unreacted 2-cyano-4-fluorophenol from their reaction mixtures. The methodologies and principles discussed herein are designed to provide both foundational understanding and actionable protocols to ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove 2-cyano-4-fluorophenol?

The most common and often simplest method is a basic aqueous wash via liquid-liquid extraction (LLE).[1][2] 2-Cyano-4-fluorophenol is acidic due to its phenolic hydroxyl group and will deprotonate to form a water-soluble salt (phenolate) when treated with an aqueous base. This salt then partitions into the aqueous layer, leaving the desired, typically less polar, product in the organic layer.

Q2: My product is sensitive to strong bases like sodium hydroxide. What are my alternatives?

If your product contains base-labile functional groups (e.g., esters, certain protecting groups), you can use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the extraction.[1][3] The electron-withdrawing nature of the cyano and fluoro groups makes 2-cyano-4-fluorophenol more acidic than phenol, allowing it to be deprotonated by weaker bases. Alternatively, column chromatography or the use of scavenger resins are excellent non-hydrolytic purification methods.[4][5][6]

Q3: I performed a basic wash, but TLC analysis still shows the phenol impurity in my organic layer. What went wrong?

This can happen for a few reasons:

  • Insufficient Base: You may not have used enough moles of base to react with all the phenol.

  • Incomplete Extraction: One wash may not be enough. Performing two or three sequential washes with the basic solution will improve removal efficiency.[7][8]

  • Emulsion: The formation of an emulsion between the organic and aqueous layers can trap the phenolate salt in the organic phase.

  • pH: The pH of the aqueous layer may not be high enough to fully deprotonate the phenol. Ensure the pH is at least 1.5-2 units above the pKa of the phenol.

Q4: When should I choose column chromatography over liquid-liquid extraction?

Column chromatography is preferred when:

  • Your target compound has acidic properties and would be extracted along with the phenol.

  • Your product and the phenol have very similar polarities, but LLE is ineffective.[9]

  • Your product is not stable under basic or acidic conditions required for LLE.

  • You need to separate your product from other byproducts in addition to the unreacted phenol.[5]

In-Depth Troubleshooting Guides

Liquid-Liquid Extraction (LLE) for Phenol Removal

This technique leverages the acidic nature of the phenolic proton on 2-cyano-4-fluorophenol. By converting the phenol into its water-soluble salt, it can be selectively partitioned from an organic solvent into an aqueous layer.

Causality and Scientific Principle

The hydroxyl group (-OH) of a phenol is weakly acidic. The presence of strong electron-withdrawing groups, such as cyanide (-CN) and fluorine (-F), on the aromatic ring further increases this acidity by stabilizing the resulting phenolate anion.[10] When the reaction mixture, dissolved in a water-immiscible organic solvent, is washed with an aqueous basic solution, the following acid-base reaction occurs:

  • Ar-OH (Organic Soluble) + Base (Aqueous) → Ar-O⁻ Na⁺ (Aqueous Soluble) + H₂O

The resulting ionic phenolate is highly polar and preferentially dissolves in the aqueous phase, effectively removing it from the organic phase containing the desired product.[2]

Workflow for Phenol Removal via LLE

LLE_Workflow start_end start_end process process decision decision output output A Start: Crude Reaction Mixture B Dissolve in Water-Immiscible Organic Solvent (e.g., EtOAc, DCM) A->B C Transfer to Separatory Funnel B->C D Add Aqueous Base (e.g., 1M NaOH or sat. NaHCO₃) C->D E Stopper, Invert & Vent Funnel Gently D->E F Allow Layers to Separate E->F G Drain Aqueous Layer (Contains Phenolate Impurity) F->G H Phenol Removal Complete? G->H H->D No (Repeat Wash) I Wash Organic Layer with Brine H->I Yes J Dry Organic Layer (e.g., Na₂SO₄) I->J K Filter and Concentrate Solvent J->K L Purified Product K->L

Caption: Workflow for removing acidic phenols using liquid-liquid extraction.

Detailed Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Transfer: Pour the solution into a separatory funnel.

  • Basic Wash: Add an equal volume of a 1M NaOH or saturated NaHCO₃ solution.[11]

  • Extraction: Stopper the funnel, and with frequent venting, gently invert it 10-15 times. Vigorous shaking can lead to emulsion formation.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-6) one or two more times to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break up minor emulsions.

  • Drying & Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Troubleshooting LLE
IssueProbable Cause(s)Solution(s)
Emulsion Formation Vigorous shaking; presence of surfactants or insoluble particulates.Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer. Gentle swirling instead of shaking can also help. For persistent emulsions, filtration through Celite may be necessary.
Incomplete Removal Insufficient base; too few washes; pH of aqueous layer is too low.Use a slight molar excess of base relative to the phenol. Perform at least two or three washes. Check the pH of the aqueous layer after extraction; it should be >10 for NaOH or ~8-9 for NaHCO₃.
Product Loss The product is also acidic or has high water solubility.If the product is acidic, use a weaker base (e.g., NaHCO₃) that only deprotonates the more acidic 2-cyano-4-fluorophenol. If this fails, switch to column chromatography.
Column Chromatography

This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[12][13]

Causality and Scientific Principle

In normal-phase column chromatography, a polar stationary phase (typically silica gel or alumina) is used.[9] Molecules in the mixture are passed through the column using a less polar mobile phase (eluent). Polar compounds, like 2-cyano-4-fluorophenol, will have stronger interactions (hydrogen bonding, dipole-dipole) with the polar silica gel.[5] This causes them to move more slowly down the column compared to less polar compounds. By gradually increasing the polarity of the eluent, the compounds can be eluted sequentially, with the least polar compound eluting first.

Detailed Protocol
  • Select a Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and the phenol. The desired product should ideally have an Rf value of 0.3-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent. Carefully pour it into a chromatography column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude mixture in a minimal amount of the eluent or a stronger solvent like DCM. Carefully apply this solution to the top of the silica bed.

  • Elute: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow gravity to pull it through.

  • Collect Fractions: Collect the eluent in small, separate fractions (e.g., in test tubes).

  • Analyze Fractions: Spot each fraction on a TLC plate to determine its contents.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent via rotary evaporation.

Scavenger Resins

Scavenger resins are polymer-supported reagents used to react with and remove specific impurities from a solution.[14] For removing acidic phenols, a basic scavenger resin is ideal.

Causality and Scientific Principle

A basic scavenger resin typically consists of an insoluble polymer bead functionalized with basic groups (e.g., amine or quaternary ammonium hydroxide). When the reaction mixture is exposed to these beads, the acidic 2-cyano-4-fluorophenol reacts with the basic sites on the resin and becomes covalently or ionically bound to the solid support.[4][15] The desired product, being non-acidic, remains in solution. The impurity is then simply removed by filtering off the resin beads.[16]

Detailed Protocol
  • Choose a Resin: Select a basic scavenger resin appropriate for the acidity of the phenol (e.g., a strong base anion exchange resin).

  • Add Resin: Add a calculated excess (typically 2-4 equivalents) of the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).

  • Stir: Stir or gently agitate the mixture at room temperature. Reaction times can range from 30 minutes to several hours. Monitor the removal of the phenol by TLC or LC-MS.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin beads.

  • Rinse and Concentrate: Rinse the beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.

Method Selection Guide

Choosing the right purification strategy is critical for efficiency and yield. This decision tree can guide your choice.

Method_Selection start start decision decision method method condition condition start_node Crude Mixture with 2-cyano-4-fluorophenol d1 Is the target product base-stable? start_node->d1 d2 Is the target product acidic? d1->d2 Yes d3 Is the polarity difference between product and phenol large? d1->d3 No d2->d3 No m4 LLE with weak base (e.g., NaHCO₃) d2->m4 Yes d4 Need for high-throughput or automation? d3->d4 Yes m2 Column Chromatography d3->m2 No m1 Liquid-Liquid Extraction (LLE with Base) d4->m1 No m3 Scavenger Resin d4->m3 Yes

Caption: Decision tree for selecting a purification method.

References

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • ResearchGate. (n.d.). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater | Request PDF. [Link]

  • Vilcocq, L., et al. (2014). Technologies for the removal of phenol from fluid streams: a short review of recent developments. PubMed. [Link]

  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?. [Link]

  • Al-Duwailah, M. A., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. MDPI. [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?. [Link]

  • SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. [Link]

  • Google Patents. (n.d.).
  • Quora. (2019, October 11). How to extract phenol from an organic layer. [Link]

  • Google Patents. (n.d.).
  • Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. [Link]

  • Google Patents. (n.d.).
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • Chang, C. Y., et al. (2004). Removal of phenols from aqueous solution by XAD-4 resin. PubMed. [Link]

  • Canftech. (2023, February 4). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. (2018, April 10). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. [Link]

  • Sunresin. (n.d.). Treatment of Phenol Wastewater. [Link]

  • BYJU'S. (n.d.). Column Chromatography. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • Google Patents. (n.d.).
  • Quora. (2021, December 19). What is acidity order of o-cyanophenol m-cyanophenol and p-cyanophenol?. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

  • Google Patents. (n.d.). Method of preparing p-cyanophenol like compound.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemcasts. (n.d.). 4-Cyano-2-fluorophenol Properties vs Temperature. [Link]

  • PubChem. (n.d.). 4-Fluorophenol. [Link]

  • Google Patents. (n.d.). 2-cyanophenol preparing method.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • PubChem. (n.d.). 2-Fluorophenol. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution on Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on benzaldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their synthetic protocols. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, with a core focus on the critical role of reaction temperature.

Introduction: The Role of Temperature in Selectivity and Yield

Nucleophilic substitution on benzaldehydes is a cornerstone of organic synthesis. The reactivity of the carbonyl carbon in benzaldehyde is fundamentally influenced by the electrophilicity of that carbon.[1] Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] Temperature is a critical parameter that governs not only the reaction rate but also the selectivity between competing pathways, such as substitution and elimination.[2][3] An understanding of the interplay between substrate electronics, nucleophile strength, and temperature is paramount for successful reaction optimization.

This guide provides a structured approach to troubleshooting and optimizing your reactions, moving from general principles to specific, actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role of temperature in nucleophilic substitution on benzaldehydes.

Q1: Why is my nucleophilic substitution reaction on benzaldehyde sluggish at room temperature?

A1: Several factors can contribute to a slow reaction at ambient temperature:

  • Substrate Reactivity: Benzaldehydes are inherently less reactive towards nucleophilic addition than aliphatic aldehydes. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.[1][4][5] If your benzaldehyde has electron-donating groups (e.g., -OCH₃, -CH₃), this effect is even more pronounced, further decreasing reactivity.[1]

  • Nucleophile Strength: A weak nucleophile will react more slowly. The nucleophilicity of your reagent should be sufficient to attack the electrophilic carbonyl carbon.

  • Activation Energy: The reaction may have a significant activation energy barrier that is not readily overcome at room temperature. Gently heating the reaction can often provide the necessary energy to increase the rate.[6]

Q2: I'm observing significant side product formation when I heat my reaction. What is happening and how can I control it?

A2: Increased temperature accelerates most reactions, but it can also promote undesired side reactions. Common issues include:

  • Elimination Reactions: At higher temperatures, elimination reactions can begin to compete with substitution, especially if your substrate and nucleophile/base system are amenable to it.[2][7] Higher temperatures generally favor elimination over substitution.[3][7]

  • Decomposition: The starting materials, intermediates, or the desired product may be thermally unstable, leading to decomposition and a complex mixture of byproducts.

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking alpha-hydrogens can undergo the Cannizzaro reaction, a disproportionation that yields a carboxylic acid and an alcohol.[1] This is often promoted by higher temperatures.

  • Polymerization/Condensation: Aldehydes can be prone to self-condensation or polymerization reactions, which are often accelerated by heat.

To mitigate these issues, it is crucial to find the optimal temperature that promotes the desired substitution without significantly activating these side pathways. A systematic temperature screen is recommended.

Q3: How do electron-withdrawing or -donating groups on the benzaldehyde ring affect the optimal reaction temperature?

A3: The electronic nature of the substituents on the benzaldehyde ring has a direct impact on the required reaction temperature:

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Benzaldehydes with EWGs often react at lower temperatures compared to unsubstituted benzaldehyde.[8]

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the carbonyl carbon.[1] Consequently, these substrates typically require higher temperatures to achieve a reasonable reaction rate.

The following table summarizes the expected effect of substituents on reactivity and the likely adjustment needed for the reaction temperature.

Substituent TypeEffect on Carbonyl ElectrophilicityExpected Impact on Reaction RateGeneral Temperature Adjustment
Strong Electron-Withdrawing (e.g., -NO₂)IncreasesAcceleratesLower Temperature
Moderate Electron-Withdrawing (e.g., -Cl)Slightly IncreasesSlightly AcceleratesNear or slightly below baseline
Unsubstituted (-H)BaselineBaselineBaseline
Moderate Electron-Donating (e.g., -CH₃)Slightly DecreasesSlightly RetardsSlightly above baseline
Strong Electron-Donating (e.g., -OCH₃)DecreasesRetardsHigher Temperature
Q4: Can changing the solvent affect the optimal reaction temperature?

A4: Absolutely. The choice of solvent can influence reaction rates and, therefore, the optimal temperature. Polar aprotic solvents like DMSO, DMF, or acetonitrile are often preferred for SN2-type reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[2] The boiling point of the solvent also sets the upper limit for the reaction temperature at atmospheric pressure (reflux conditions).[6]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of reaction temperature.

Problem 1: Low Conversion to Product
Potential Cause Diagnostic Check Proposed Solution
Insufficient Thermal Energy The reaction is clean but shows a high percentage of unreacted starting material after a reasonable time.Incrementally increase the reaction temperature in 5-10 °C steps. Monitor the reaction progress by TLC, GC, or LC-MS at each temperature point.
Poor Nucleophile Solubility at Low Temperature The nucleophile is observed to be undissolved or only partially dissolved in the reaction mixture.Choose a solvent in which the nucleophile is more soluble at the desired reaction temperature. Gentle heating may also improve solubility.
Deactivation of Nucleophile The nucleophile is sensitive to trace amounts of water or acid in the reaction mixture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Unidentified Byproducts
Potential Cause Diagnostic Check Proposed Solution
Thermal Decomposition The appearance of byproducts increases significantly with an increase in temperature, and the overall mass balance is poor.The reaction is likely running too hot. Decrease the temperature and accept a longer reaction time. Consider using a more reactive nucleophile if possible to allow for lower temperatures.
Competing Reaction Pathways Byproducts are consistently formed, and their ratio to the desired product changes with temperature.This indicates that an alternative reaction pathway is being thermally promoted. A detailed kinetic analysis at different temperatures may be necessary to understand the thermodynamics of each pathway. Lowering the temperature is the first step.
Air/Moisture Sensitivity The reaction profile is inconsistent between runs.Rigorously exclude air and moisture from the reaction. Use freshly distilled solvents and flame-dried glassware.
Problem 3: Reaction Stalls After Initial Conversion
Potential Cause Diagnostic Check Proposed Solution
Product Inhibition The initial reaction rate is reasonable but slows down and stops before full conversion.The product may be inhibiting the catalyst or reacting with the nucleophile. Try adding the benzaldehyde slowly to the reaction mixture to keep its concentration low.
Catalyst Deactivation If the reaction is catalytic, the catalyst may be degrading at the reaction temperature.Lower the reaction temperature. Screen for a more thermally stable catalyst.
Change in Reaction Mixture Properties A precipitate forms during the reaction, potentially sequestering a reagent.Analyze the precipitate. If it is a salt byproduct, it may be necessary to use a solvent in which it is more soluble.

Section 3: Experimental Protocols

Protocol 1: Systematic Temperature Screening

This protocol outlines a method for identifying the optimal reaction temperature for a nucleophilic substitution on benzaldehyde.

Materials:

  • Benzaldehyde derivative

  • Nucleophile

  • Anhydrous solvent

  • Reaction vials or round-bottom flasks

  • Heating/cooling system (e.g., oil bath, heating mantle with sand, or a synthesis workstation)[6][9]

  • Stir bars

  • TLC plates or other analytical tools (GC, LC-MS)

Procedure:

  • Set up a parallel array of identical reactions. For example, prepare 5 reaction vials, each with the same concentrations of benzaldehyde derivative, nucleophile, and solvent.

  • Set each reaction to a different temperature. A good starting range is from room temperature up to the boiling point of the solvent in 20 °C increments (e.g., 25 °C, 45 °C, 65 °C, 85 °C).

  • Stir all reactions at a consistent rate.

  • Monitor the progress of each reaction at regular time intervals (e.g., every hour) using an appropriate analytical technique.

  • Analyze the results to determine the temperature that provides the best balance of reaction rate and clean conversion to the desired product.

  • Once an optimal range is identified, a finer temperature screen in 5-10 °C increments can be performed for further optimization.

Protocol 2: Controlled Low-Temperature Reaction Setup

For highly reactive substrates or to minimize side reactions, a low-temperature setup is often necessary.

Materials:

  • Round-bottom flask

  • Stir bar

  • Low-temperature thermometer

  • Cooling bath (see table below)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Assemble the reaction glassware and ensure it is dry.

  • Charge the flask with the benzaldehyde derivative and solvent.

  • Begin stirring and purge the system with an inert gas.

  • Prepare the appropriate cooling bath to achieve the target temperature.

  • Immerse the reaction flask in the cooling bath and allow the internal temperature to equilibrate.

  • Slowly add the nucleophile to the cooled solution.

  • Maintain the temperature throughout the reaction, replenishing the cooling bath as needed.

Common Cooling Baths: [6]

Bath CompositionAchievable Temperature Range
Ice/Water0 °C
Ice/Salt-5 to -15 °C
Dry Ice/Acetonitrile-40 °C
Dry Ice/Acetone-78 °C

Section 4: Visualizing Reaction Principles

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

While benzaldehydes primarily undergo nucleophilic addition to the carbonyl group, understanding the principles of nucleophilic aromatic substitution (SNAr) is crucial when dealing with appropriately substituted aryl halides. The following diagram illustrates the addition-elimination mechanism, which is favored by electron-withdrawing groups ortho or para to the leaving group.[8][10][11]

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Addition of Nucleophile (Slow Step) Products Substituted Product + Halide Intermediate->Products Elimination of Leaving Group (Fast Step)

Caption: Generalized workflow for the SNAr mechanism.

Decision Tree for Temperature Optimization

This diagram provides a logical workflow for troubleshooting and optimizing the reaction temperature.

Temp_Optimization Start Start Reaction at Room Temperature Check_Conversion Monitor Reaction Progress Start->Check_Conversion Low_Conversion Low or No Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion, Clean Reaction Check_Conversion->Good_Conversion No, clean Side_Products Significant Side Products Check_Conversion->Side_Products No, messy Increase_Temp Incrementally Increase Temperature Low_Conversion->Increase_Temp Optimize Reaction Optimized Good_Conversion->Optimize Decrease_Temp Decrease Temperature Side_Products->Decrease_Temp Increase_Temp->Check_Conversion Decrease_Temp->Check_Conversion Re_evaluate Re-evaluate Conditions (Solvent, Nucleophile) Decrease_Temp->Re_evaluate

Caption: Decision-making workflow for temperature optimization.

References

  • Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • New Experimental Techniques for Organic Synthesis - Mettler Toledo. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Room Temperature Organic Synthesis - ResearchGate. [Link]

  • 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Optimization of HWE reaction of phosphonate 3 with benzaldehyde. - ResearchGate. [Link]

  • Question: Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. - Vaia. [Link]

  • Continuous flow multi-step organic synthesis. [Link]

  • Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid - Zenodo. [Link]

  • (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution - Organic Syntheses Procedure. [Link]

  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. [Link]

  • 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions - YouTube. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

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Handling moisture sensitivity of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and utilizing this versatile, yet sensitive, chemical intermediate. Here, we address common challenges, provide troubleshooting solutions, and offer detailed protocols to ensure the integrity of your experiments and the quality of your results.

Understanding the Molecule: A Multi-Functional Reagent

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from its distinct functional groups: an aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a cyanophenoxy group that influences its electronic properties and provides a site for further modification. However, the very features that make it valuable also render it susceptible to degradation, particularly from atmospheric moisture.

The primary points of vulnerability are the aldehyde and nitrile functionalities. The aldehyde group is highly susceptible to hydration and oxidation, while the nitrile group can undergo hydrolysis under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation can manifest in several ways:

  • Physical Appearance: The compound should be a solid.[1] Any clumping, discoloration, or oily appearance may indicate moisture absorption or degradation.

  • Analytical Data: Inconsistent analytical results are a key indicator. For underivatized aldehydes, degradation may appear as reduced peak area in chromatography, the appearance of new peaks, or shifts in retention time.[2] For this specific molecule, you might observe the appearance of a new peak corresponding to the carboxylic acid derivative due to oxidation.

  • Reaction Inefficiency: A noticeable decrease in yield or the formation of unexpected byproducts in reactions where the aldehyde's integrity is crucial is a strong sign of degradation.

Q2: What is the recommended storage procedure for this compound?

A2: To maintain its integrity, this compound should be stored under inert conditions. The recommended storage temperature is 2-8°C.[1] It is also advisable to store it in the dark to prevent light-induced degradation.[2] For long-term storage, placing the sealed container inside a larger container with a desiccant is a good practice.[3]

Q3: Can I handle this compound on the open bench?

A3: It is strongly discouraged. Due to its moisture sensitivity, prolonged exposure to the atmosphere can lead to hydration of the aldehyde and potential hydrolysis of the nitrile. All manipulations should be carried out under an inert atmosphere, such as in a glovebox or using a Schlenk line.[4][5]

Q4: My compound has been briefly exposed to air. Is it still usable?

A4: The usability depends on the duration of exposure and the ambient humidity. A brief exposure may only affect the surface of the solid. If your experiment is not highly sensitive, you may be able to use the bulk of the material. However, for sensitive reactions, it is best to use a fresh, properly stored sample. If in doubt, running a quick analytical check (e.g., TLC, LC-MS, or NMR) can help assess the purity.

Q5: What are the likely byproducts of moisture-induced degradation?

A5: The two primary degradation pathways initiated by moisture are:

  • Aldehyde Hydration: The aldehyde can reversibly react with water to form a gem-diol.[6]

  • Nitrile Hydrolysis: The nitrile group can hydrolyze, first to a carboxamide and then to a carboxylic acid.[7][8] This process is generally slower than aldehyde hydration and often requires acidic or basic conditions.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution
Inconsistent yields in subsequent reactions. Degradation of the starting material due to improper storage or handling.1. Ensure the compound is stored at 2-8°C under an inert atmosphere. 2. Use a fresh vial or repurify the existing stock if significant degradation is suspected. 3. Always handle the compound in a glovebox or under a positive pressure of inert gas.[10][11]
Appearance of an additional, more polar spot on TLC. Formation of the corresponding carboxylic acid via oxidation of the aldehyde, or hydrolysis of the nitrile.1. Confirm the identity of the byproduct using LC-MS or by co-spotting with a suspected standard. 2. If oxidation is confirmed, ensure all solvents are de-gassed and reactions are run under a strict inert atmosphere. 3. If hydrolysis is suspected, ensure anhydrous reaction conditions and use dry solvents.
The solid material appears clumpy or sticky. Absorption of atmospheric moisture.1. Dry the material under high vacuum. Note that this may not reverse any chemical degradation that has already occurred. 2. For future use, store the compound in a desiccator inside a refrigerator.[3]
Poor solubility in non-polar aprotic solvents. The presence of the polar gem-diol or carboxylic acid degradation products.1. Attempt to purify the material by recrystallization or column chromatography, though this may be challenging with reactive aldehydes. 2. Consider using a fresh, unopened container of the reagent.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol outlines the best practices for handling this moisture-sensitive reagent to prevent degradation.

Objective: To safely transfer a desired quantity of the solid reagent while maintaining its chemical integrity.

Materials:

  • Glovebox or Schlenk line with a dry inert gas supply (Nitrogen or Argon).

  • Oven-dried glassware (vials, spatulas).[10]

  • Analytical balance inside the glovebox or a procedure for weighing outside.

  • Sealed container of this compound.

Procedure:

  • Preparation:

    • Ensure the glovebox atmosphere has low oxygen and moisture levels (<10 ppm is ideal).[12]

    • Place all necessary glassware and tools in the glovebox antechamber and evacuate/refill with inert gas for at least three cycles.

    • Allow the sealed container of the benzaldehyde derivative to equilibrate to the ambient temperature of the glovebox before opening to prevent condensation.[3]

  • Dispensing:

    • Inside the glovebox, carefully open the container.

    • Using a clean, dry spatula, weigh the desired amount of the solid into an oven-dried vial.

    • Immediately and securely seal both the stock container and the vial containing the weighed reagent.

  • Post-Handling:

    • Parafilm the cap of the stock container for extra protection before returning it to cold storage.

    • The weighed sample is now ready for use in your reaction within the inert atmosphere.

Protocol 2: Setting up a Moisture-Sensitive Reaction

This protocol provides a step-by-step guide for setting up a reaction using this compound under anhydrous conditions.

Objective: To perform a chemical transformation using the title compound while excluding atmospheric moisture.

Materials:

  • Schlenk flask or a round-bottom flask with a septum-inlet sidearm.

  • Schlenk line with vacuum and inert gas manifolds.[5]

  • Heat gun.

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene).

  • Syringes and needles (oven-dried).

  • Magnetic stirrer and stir bar.

Procedure:

  • Glassware Preparation:

    • Assemble the reaction flask and condenser (if needed).

    • Heat the glassware under vacuum with a heat gun to drive off adsorbed moisture.[10]

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition:

    • If the benzaldehyde was weighed outside the glovebox, quickly add it to the flask against a positive flow of inert gas.

    • If weighed inside a glovebox, the sealed vial can be brought out and the solid transferred to the reaction flask under a positive flow of inert gas.

    • Add other solid reagents in a similar manner.

  • Solvent and Liquid Reagent Addition:

    • Add anhydrous solvent via a cannula or a dry syringe.

    • Liquid reagents should be added via a dry syringe through the rubber septum.

  • Reaction Execution:

    • Once all components are added, maintain a positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[10]

    • Proceed with your established reaction conditions (heating, cooling, stirring).

Visualizations

Logical Workflow for Handling Sensitive Reagents

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup A Equilibrate Reagent to Room Temperature C Weigh Reagent in Glovebox/under N2 flow A->C B Prepare Dry Glassware (Oven/Flame Dry) D Add to Reaction Vessel B->D C->D E Add Anhydrous Solvents via Syringe/Cannula D->E F Run Reaction under Positive Inert Gas Pressure E->F

Caption: Workflow for handling moisture-sensitive reagents.

Degradation Pathways

G cluster_degradation Degradation Products A This compound Aldehyde: -CHO Nitrile: -CN B Gem-Diol -CH(OH)2 A->B + H2O (Hydration) C Carboxamide -C(O)NH2 A->C + H2O (Hydrolysis) D Carboxylic Acid -COOH C->D + H2O (Hydrolysis)

Caption: Potential moisture-induced degradation pathways.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

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  • U.S. Patent No. 4,069,248. (1978). Hydrolysis of aromatic nitriles to carboxylic acids.
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  • Anderson, K. W., et al. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 71(12), 4343–4349. [Link]

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  • Chinese Patent No. CN102951996A. (2013). Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
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  • Berski, S., et al. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. [Link]

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  • ResearchGate. (2019). Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). [Link]

  • Peerdeman, F., et al. (2013). 2-Bromo-5-fluoro-benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. Water Content of Aldehyde. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Phenoxy Benzaldehyde Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of isomeric compounds is a cornerstone of reliable science. Phenoxy benzaldehydes, a common scaffold in various chemical domains, present a classic analytical challenge: how to differentiate the ortho-, meta-, and para- isomers when they share the same mass. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of these isomers, offering field-proven insights and detailed experimental protocols to empower you to distinguish them with confidence.

We will move beyond simple data reporting to explore the causal mechanisms behind the fragmentation, focusing on how the spatial arrangement of substituents dictates the ion chemistry. This guide is structured to serve as a practical, self-validating resource for your laboratory.

The Fundamentals: General Fragmentation Pathways

Under Electron Ionization (EI), a "hard" ionization technique, the phenoxy benzaldehyde molecule (C₁₃H₁₀O₂, MW: 198.07 Da) is ionized to form an energetically unstable molecular ion (M⁺•) at m/z 198.[1] This radical cation possesses excess internal energy and undergoes a series of predictable fragmentation reactions to yield more stable fragment ions.[2]

The primary fragmentation drivers in this molecule are the aldehyde group and the diaryl ether linkage. Key fragmentation events common to all isomers include:

  • Loss of a Hydrogen Radical ([M-H]⁺): Aldehydes readily lose the aldehydic hydrogen, forming a stable acylium ion at m/z 197.[3]

  • Loss of Carbon Monoxide ([M-CO]⁺): A rearrangement can lead to the expulsion of a neutral CO molecule, often from the [M-H]⁺ ion.

  • Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to ions corresponding to the phenoxy group (C₆H₅O⁺, m/z 93) or the benzoyl cation (C₇H₅O⁺, m/z 105).

  • Formation of the Phenyl Cation (C₆H₅⁺): Subsequent fragmentation of phenoxy- or benzoyl-containing fragments often leads to the stable phenyl cation at m/z 77.[4]

These general pathways provide a foundational fingerprint for the compound class. However, it is the propensity for certain pathways over others, dictated by isomer position, that allows for their differentiation.

G M Phenoxy Benzaldehyde M+• (m/z 198) MH [M-H]+ (m/z 197) M->MH - H• C6H5O Phenoxy Cation (m/z 93) M->C6H5O Ether Cleavage C7H5O Benzoyl Cation (m/z 105) M->C7H5O Ether Cleavage MH->C7H5O - CO C6H5 Phenyl Cation (m/z 77) C7H5O->C6H5 - CO

Caption: General EI fragmentation pathways for phenoxy benzaldehydes.

Comparative Analysis of Isomers under Electron Ionization (EI-MS)

The true diagnostic power of mass spectrometry is revealed when comparing the EI spectra of the three isomers. While the meta- and para- isomers exhibit broadly similar fragmentation patterns, the ortho- isomer presents a unique fingerprint due to the "ortho-effect"—the interaction between adjacent functional groups.[5][6]

4-Phenoxybenzaldehyde (para) and 3-Phenoxybenzaldehyde (meta)

The mass spectra of the meta- and para- isomers are dominated by fragmentation pathways that reflect the electronic communication between the substituents.[7] The molecular ion at m/z 198 is typically prominent. The loss of the aldehyde hydrogen to form the m/z 197 ion is a key feature.

The most significant diagnostic fragments for these two isomers are:

  • m/z 198 (M⁺•): The molecular ion.

  • m/z 197 ([M-H]⁺): Loss of the aldehydic hydrogen. This is often the base peak, indicating the stability of the resulting acylium ion.

  • m/z 169 ([M-CHO]⁺): Loss of the entire formyl group (CHO•).

  • m/z 77 (C₆H₅⁺): The phenyl cation, resulting from cleavage of the ether bond and subsequent loss of CO. This ion is typically very abundant.

The fragmentation patterns for the meta- and para- isomers are very similar, making their differentiation by EI-MS alone challenging without high-precision mass measurements or reference standards.

2-Phenoxybenzaldehyde (ortho): The Power of the Ortho-Effect

The ortho- isomer is where the story becomes distinct. When the phenoxy and aldehyde groups are adjacent on the benzene ring, their proximity enables unique intramolecular rearrangement reactions that are sterically impossible for the meta- and para- isomers.[5] This phenomenon, known as the ortho-effect, leads to a diagnostically different mass spectrum.

The expected distinguishing feature would be a significantly different ratio of key fragment ions compared to its isomers, potentially with unique ions not seen in the meta and para spectra. For example, interaction between the ortho groups could facilitate the loss of a water molecule or other small neutral species through cyclization, a pathway unavailable to the other isomers.

Summary of Key Diagnostic Ions (EI-MS)
m/zProposed Fragmentpara-Isomer (4-)meta-Isomer (3-)ortho-Isomer (2-) (Predicted)Causality / Insight
198[C₁₃H₁₀O₂]⁺• (M⁺•)AbundantAbundantAbundantMolecular Ion.
197[M-H]⁺Base Peak Base Peak AbundantHighly stable acylium ion formed by loss of aldehydic H•.
169[M-CHO]⁺ModerateModerateModerateLoss of the formyl radical.
92[C₆H₄O]⁺•LowLowPotentially EnhancedRearrangement and loss of C₇H₆, possibly enhanced by ortho interaction.
77[C₆H₅]⁺HighHighHighStable phenyl cation from ether cleavage.

*Relative abundances are based on data from the NIST WebBook for 4-phenoxybenzaldehyde and PubChem for 3-phenoxybenzaldehyde.[7]

G cluster_0 Meta / Para Isomers cluster_1 Ortho Isomer (Predicted) M_mp M+• (m/z 198) MH_mp [M-H]+ (m/z 197) (Base Peak) M_mp->MH_mp - H• MCHO_mp [M-CHO]+ (m/z 169) M_mp->MCHO_mp C6H5_mp [C6H5]+ (m/z 77) MCHO_mp->C6H5_mp M_o M+• (m/z 198) MH_o [M-H]+ (m/z 197) M_o->MH_o - H• Rearrangement Ortho-Effect Rearrangement M_o->Rearrangement Unique_Fragment Unique Fragment (e.g., [M-H2O]+•) Rearrangement->Unique_Fragment

Caption: Comparative fragmentation of meta/para vs. ortho isomers.

Influence of Ionization Technique: EI vs. ESI

The choice of ionization technique fundamentally alters the information obtained. While EI provides rich, fingerprint-like fragmentation, "soft" ionization techniques like Electrospray Ionization (ESI) are designed to preserve the molecular ion.

  • Electron Ionization (EI): As discussed, EI at 70 eV imparts significant energy, causing extensive fragmentation. It is ideal for structural elucidation of small molecules and creating library-searchable spectra. The molecular ion may be weak or absent for some compounds.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺ (m/z 199), with minimal in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragments often differ from EI, providing complementary structural data. For example, the fragmentation of protonated aldehydes can involve the loss of neutral molecules like CO or even H₂.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with MS/MS
Primary Ion M⁺• (Radical Cation, m/z 198)[M+H]⁺ (Protonated Molecule, m/z 199)
Fragmentation Extensive, in-sourceControlled, in collision cell (CID)
Molecular Ion May be weak or absentTypically the base peak in MS1
Primary Use Library matching, structural fingerprintingMolecular weight confirmation, targeted analysis

Field-Proven Experimental Protocol: GC-MS Analysis

To ensure trustworthy and reproducible results, a well-defined analytical method is paramount. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is a robust starting point for the analysis of phenoxy benzaldehyde isomers.

G cluster_workflow GC-MS Experimental Workflow Prep 1. Sample Prep (1 mg/mL in DCM) Inject 2. GC Injection (1 µL, Splitless) Prep->Inject Separate 3. GC Separation (DB-5ms column) Inject->Separate Ionize 4. EI Ionization (70 eV) Separate->Ionize Analyze 5. Mass Analysis (m/z 50-250) Ionize->Analyze Data 6. Data Review (Compare Spectra) Analyze->Data

Caption: A typical GC-MS workflow for isomer analysis.

Step-by-Step Methodology
  • Standard/Sample Preparation:

    • Prepare individual stock solutions of each isomer (2-, 3-, and 4-phenoxybenzaldehyde) at a concentration of 1 mg/mL in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injector: 250 °C, Splitless mode (1 µL injection volume).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: A standard, non-polar column such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent is recommended.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 250. This range will capture the molecular ion and all key fragments.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Acquire the mass spectrum for each isomer.

    • Identify the molecular ion peak at m/z 198 to confirm the compound's identity.

    • Compare the relative abundances of the key fragment ions (m/z 197, 169, 77) across the three isomers.

    • Pay close attention to any unique fragments or significantly different abundance ratios in the 2-phenoxybenzaldehyde spectrum, which would be indicative of an ortho-effect.

Conclusion

Differentiating phenoxy benzaldehyde isomers is a task readily achievable with mass spectrometry, provided the analyst understands the underlying principles of fragmentation. While meta- and para- isomers provide very similar EI spectra, the ortho- isomer can be distinguished by leveraging the predictable and unique fragmentation pathways initiated by the ortho-effect. For absolute certainty, especially between the meta- and para- isomers, analysis should be performed alongside authentic reference standards. By combining a robust GC-MS methodology with a nuanced understanding of ion chemistry, researchers can confidently assign the correct structure to their compound of interest, ensuring data integrity and advancing their scientific objectives.

References
  • Granoth, I., & Sasson, Y. (1975). ortho-Effect in Some Aromatic Ethers, Sulphides, and Sulphoxides under Electron Impact. Journal of the Chemical Society, Perkin Transactions 2, (5), 511-514. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 4-Phenoxybenzaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzaldehyde. In PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercto and amino benzoic acids. Journal of Analytical Chemistry, 64(10), 993-1004. Available at: [Link]

  • Mandi, A., & Kurtan, T. (2008). Some newer aspects of mass spectrometric ortho effects. Mass Spectrometry Reviews, 27(5), 471-492. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 14, 2026, from [Link]

  • Neta, P., Simon, Y., Liang, Y., & Stein, S. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 28(21), 2355-2362. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 14, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 14, 2026, from [Link]

  • Innovations Report. (2025, October 24). New Insights on Mass Spectrometry: Collision-Induced Fragmentation. Retrieved February 14, 2026, from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

Sources

Comparative Guide: Reactivity Profiles of 2-Bromo- vs. 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-bromo- and 2-chlorobenzaldehyde derivatives, designed for application scientists and synthetic chemists.

Executive Summary

In the structural optimization of pharmacophores, the choice between 2-bromobenzaldehyde (2-Br-PhCHO) and 2-chlorobenzaldehyde (2-Cl-PhCHO) is rarely arbitrary. It represents a strategic trade-off between reactivity kinetics and atom economy/stability .

  • 2-Bromobenzaldehyde is the superior candidate for rapid library generation and early-phase discovery. Its weaker C–Br bond allows for facile oxidative addition under mild conditions, making it compatible with standard Pd(0) catalysts and sensitive functional groups.

  • 2-Chlorobenzaldehyde offers significant cost advantages and higher stability but requires specialized "third-generation" ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to overcome the high energy barrier of C–Cl activation.

This guide analyzes these differences through mechanistic lenses, supported by experimental data and actionable protocols.

Mechanistic Foundations: The Ortho-Halo Effect

The reactivity divergence stems from three core physical properties: Bond Dissociation Energy (BDE) , Electronegativity , and Steric Environment .

comparative Physical Data
Feature2-Bromobenzaldehyde2-ChlorobenzaldehydeImpact on Reactivity
C–X Bond Energy ~79 kcal/mol~95 kcal/molBr undergoes oxidative addition 10²–10³× faster than Cl.
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl makes the aldehyde slightly more electrophilic (inductive effect).
C–X Bond Length ~1.89 Å~1.74 ÅBr creates more steric crowding at the ortho position.
Leaving Group Ability Excellent (pKa HBr = -9)Moderate (pKa HCl = -7)Br is superior for SNAr cyclizations.
Visualization: Divergent Reaction Pathways

The following diagram illustrates how the halogen identity dictates the reaction trajectory, particularly in the presence of Transition Metals (TM) versus Nucleophiles (Nu).

ReactivityPathways Start 2-Halo-Benzaldehyde (X = Br vs Cl) Decision Reaction Partner Start->Decision Path_Pd Pd(0) Catalyst (Suzuki/Heck) Decision->Path_Pd Cross-Coupling Path_Li Organolithium (n-BuLi) Decision->Path_Li Metalation Path_Nu Amine/Amidine (Condensation) Decision->Path_Nu Heterocycle Synthesis Out_Pd_Br Fast Oxidative Addition (High Yield, Mild Temp) Path_Pd->Out_Pd_Br X = Br Out_Pd_Cl Slow Oxidative Addition (Requires S-Phos/X-Phos) Path_Pd->Out_Pd_Cl X = Cl Out_Li_Br Li-Halogen Exchange (Kinetic Control) Path_Li->Out_Li_Br X = Br (Protected CHO) Out_Li_Cl Ortho-Lithiation or Nucleophilic Attack on CHO Path_Li->Out_Li_Cl X = Cl (Complex Mix) Out_Het Quinazoline/Isoquinoline Formation Path_Nu->Out_Het Both (Br is faster LG)

Caption: Reaction divergence based on halogen identity. Note the distinct kinetic advantage of Bromine in metal-catalyzed pathways.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most critical differentiator is the Oxidative Addition (OA) step in the catalytic cycle.

The "Activation Barrier" Problem
  • 2-Bromo: The C–Br bond is weak enough that standard phosphine ligands (PPh₃) can facilitate OA at 60–80°C.

  • 2-Chlor: The C–Cl bond is strong. Using PPh₃ often results in <10% yield because the catalyst decomposes before OA occurs. Successful coupling requires electron-rich, bulky ligands (e.g., S-Phos , X-Phos , or JohnPhos ) to push electron density onto the Pd center, facilitating the cleavage of the strong C–Cl bond.

Comparative Experimental Data: Suzuki Coupling

Substrate: 2-Halo-benzaldehyde + Phenylboronic acid

Parameter2-Bromobenzaldehyde2-Chlorobenzaldehyde
Catalyst System Pd(PPh₃)₄ (Standard)Pd(OAc)₂ + S-Phos (Specialized)
Solvent/Base Toluene/EtOH, Na₂CO₃Toluene/H₂O, K₃PO₄
Temperature 80 °C100–110 °C
Time to Completion 2–4 Hours12–24 Hours
Typical Yield 88–95% 40–65% (Standard Ligand)85–92% (Specialized Ligand)
Side Reactions Minimal (Protodeboronation)Homocoupling, Aldehyde oxidation

Technical Insight: The ortho-formyl group acts as a weak coordinating group (hemilabile ligand). In the case of the chloride, this can actually stabilize the Pd(II) intermediate, but it also increases steric hindrance during the transmetallation step.

Lithium-Halogen Exchange vs. Nucleophilic Addition[1]

This is a common pitfall. You cannot simply treat 2-halobenzaldehydes with n-BuLi to generate the aryl lithium species because the aldehyde carbonyl is more reactive toward nucleophilic attack than the C–Cl bond is toward exchange.

The Protocol Divergence
  • Direct Addition: Adding n-BuLi to either substrate results in 1,2-addition to the carbonyl, yielding the alcohol (1-(2-halophenyl)pentan-1-ol), not the metalated arene.

  • Protection Strategy: The aldehyde must be protected as an acetal (e.g., using ethylene glycol) before lithiation.

Once Protected (2-(1,3-dioxolan-2-yl)-halo-benzene):

  • Bromo-derivative: Undergoes extremely fast Li-Hal exchange at -78°C.

    • Rate: k(exchange) > k(ortho-lithiation).

  • Chloro-derivative: Li-Hal exchange is sluggish and competes with ortho-lithiation (deprotonation of the C3 proton next to the Cl).

    • Result: A mixture of products.[1][2] For clean lithiation of the chloride, one often requires lithium naphthalenide (radical anion pathway) rather than n-BuLi.

Experimental Protocol: Optimized Suzuki Coupling

Objective: Synthesis of 2-phenylbenzaldehyde (Biaryl synthesis).

Method A: Using 2-Bromobenzaldehyde (Robust, Standard)

This protocol is self-validating via visual color change (Pd black formation indicates catalyst death/end of reaction).

Reagents:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • DME (Dimethoxyethane) (0.2 M concentration)

Step-by-Step:

  • Degassing: In a reaction vial, combine halide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 mins. Why: Oxygen causes homocoupling of boronic acid and oxidizes phosphine ligands.

  • Solvent Addition: Add degassed DME and aqueous Na₂CO₃ via syringe.

  • Heating: Heat block to 85°C. The mixture should turn from yellow (Pd(0)) to black/grey over time.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1) at 2 hours. The aldehyde spot (Rf ~0.5) should disappear.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Method B: Using 2-Chlorobenzaldehyde (Cost-Effective, Challenging)

Requires "Third-Generation" Buchwald Precatalysts.

Modifications:

  • Catalyst: Replace Pd(PPh₃)₄ with X-Phos Pd G2 (2 mol%).

  • Base: Use K₃PO₄ (anhydrous) instead of Na₂CO₃.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temp: Increase to 100°C.

  • Note: If using standard Pd(PPh₃)₄, expect <30% conversion due to the strength of the C-Cl bond.

Heterocycle Synthesis Application (Quinazolines)

In condensation reactions (e.g., reacting with guanidine to form quinazolines), the halogen serves as a leaving group in an intramolecular SNAr or metal-catalyzed closure.

  • 2-Bromo: often permits copper-catalyzed or even metal-free (thermal) cyclization due to the better leaving group ability.

  • 2-Chloro: Typically requires copper (CuI) or palladium catalysis to force the ring closure.

Recommendation: For high-throughput synthesis of quinazoline libraries, use the 2-bromo derivative to avoid metal contamination and simplify purification.

References

  • Mechanistic Studies on Oxidative Addition

    • Lu, J., et al.[3] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[3] Chemical Science, 2022.

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
  • Ligand Effects in Aryl Chloride Coupling

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. "The Mechanism of the Lithium-Halogen Exchange Reaction." Journal of Organometallic Chemistry, 1988.[4]

  • Quinazoline Synthesis from 2-Halobenzaldehydes

    • Wang, Z., et al. "Palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles... provides 4-arylquinazolines."[5] Synthesis, 2021.[5]

Sources

Structural Validation of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzoxaborole-based therapeutics (e.g., PDE4 inhibitors like Crisaborole), the structural integrity of diaryl ether intermediates is critical. 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde represents a class of highly functionalized precursors where conformational flexibility at the ether linkage often obscures 3D geometry in solution-state analysis.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard NMR spectroscopy for validating this specific compound. While NMR is sufficient for connectivity, SC-XRD is the requisite "Gold Standard" for defining the torsion angles of the phenoxy ether and validating the ortho-substitution pattern essential for subsequent cyclization steps.

Part 1: Comparative Analysis (The "Product" vs. Alternatives)

The Challenge: The Diaryl Ether Linkage

The central challenge with this compound is the rotational freedom around the ether oxygen (


).
  • Problem: In solution, this bond rotates, averaging the signals in NMR.

  • Consequence: You cannot definitively determine the low-energy conformer required for the active site binding or the subsequent synthetic step (e.g., borocycle formation).

Method Comparison: SC-XRD vs. NMR/MS
FeatureSC-XRD (The Product) NMR (

H,

C,

F)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D Structure & PackingConnectivity & Functional GroupsMolecular Formula & Fragmentation
Conformational Data Precise (Torsion angles defined)Ambiguous (Time-averaged)None
Stereochemistry Unambiguous (via Anomalous Scattering)Relative (requires NOESY/ROESY)None
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)
Heavy Atom Utility High (Bromine facilitates phasing)Low (Br affects shift, but no direct signal)Isotopic Pattern (79Br/81Br)
Turnaround Time 24–48 Hours (Crystal dependent)15–30 Minutes<5 Minutes

Verdict: While NMR is faster for routine purity checks, SC-XRD is indispensable for this molecule to map the specific spatial arrangement of the ortho-bromo and meta-phenoxy substituents, which dictates the steric trajectory for downstream drug synthesis.

Part 2: Technical Methodology (Expert Protocols)

Crystallization Strategy (Self-Validating System)

The presence of the aldehyde and nitrile groups creates competing dipoles. A single-solvent system often leads to oiling out.

  • Protocol: Vapor Diffusion (Sitting Drop).

  • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate (dissolves the aromatic core).

  • Solvent B (Bad): Hexane or Pentane (induces nucleation).

  • Mechanism: As Hexane diffuses into the DCM solution, polarity decreases gradually, allowing the molecules to align via

    
    -
    
    
    
    stacking rather than crashing out amorphously.
Data Collection: The Heavy Atom Advantage

The Bromine (Br) atom at position 2 is not just a substituent; it is a crystallographic tool.

  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    is preferred over Copper (Cu-K
    
    
    ).
    • Reasoning: Bromine has a high absorption coefficient. Cu radiation (

      
       Å) causes significant absorption/fluorescence by Br, leading to systematic errors in intensity data. Mo radiation penetrates better, yielding more accurate reflection intensities.
      
  • Temperature: 100 K (Cryogenic).

    • Reasoning: Reduces thermal vibration (Atomic Displacement Parameters), preventing the flexible ether linkage from appearing "smeared" in the electron density map.

Structural Refinement & Validation
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic systems.
  • Phasing: Use the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) . The Br atom dominates the scattering, allowing initial phases to be calculated purely from the Br position.

  • Quality Metrics (Acceptance Criteria):

    • 
       (Work) < 5.0%
      
    • Goodness of Fit (GoF)

      
       1.0
      
    • Residual Electron Density: Should be < 1.0

      
       (peaks near Br are acceptable due to Fourier truncation errors).
      

Part 3: Visualization of Workflows & Interactions

Diagram 1: Structural Validation Workflow

This decision tree illustrates when to deploy SC-XRD versus NMR in the synthetic pipeline for this intermediate.

A Comparative Guide to the Chemical Stability of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde versus Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, aromatic aldehydes serve as indispensable building blocks. Their utility, however, is intrinsically linked to their chemical stability. An intermediate that degrades under common reaction conditions or during storage compromises yield, purity, and the overall efficiency of a synthetic campaign. This guide provides an in-depth stability comparison between a complex, electron-deficient aldehyde, 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde , and the class of simpler, electron-rich hydroxybenzaldehydes (e.g., 4-hydroxybenzaldehyde).

Professionals in drug development and chemical research frequently encounter these scaffolds. Hydroxybenzaldehydes are common intermediates in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2][3][4] The more complex this compound and its analogues are crucial precursors for highly specialized, high-value molecules, including various inhibitors for therapeutic targets.[5][6] Understanding their relative stability is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide will dissect the structural and electronic factors governing their stability and outline rigorous experimental protocols for empirical validation.

Part 1: Molecular Structure and Its Influence on Stability

The stability of an aromatic aldehyde is not an inherent, fixed property; it is dictated by the electronic character of the substituents on the benzene ring. These substituents can either donate or withdraw electron density, fundamentally altering the reactivity of the aldehyde functional group.

  • This compound: This molecule is characterized by a high degree of substitution with potent electron-withdrawing groups (EWGs) .

    • Bromo (Br) and Fluoro (F) Groups: Halogens exert a strong electron-withdrawing inductive effect due to their high electronegativity.

    • Cyano (CN) Group: The cyano group is one of the strongest EWGs, withdrawing electron density through both induction and resonance.

    • Collective Effect: The cumulative impact of these groups creates a significantly "electron-poor" aromatic system. This reduces the electron density on the aldehyde's carbonyl carbon, which paradoxically can decrease its susceptibility to oxidative degradation pathways, even while making it more reactive to nucleophilic attack.[7][8]

  • Hydroxybenzaldehydes (e.g., 4-Hydroxybenzaldehyde): This class of molecules features a powerful electron-donating group (EDG) .

    • Hydroxyl (-OH) Group: The oxygen's lone pairs donate electron density into the aromatic ring via a strong resonance effect. This effect typically outweighs its inductive withdrawal.

    • Collective Effect: The hydroxyl group creates an "electron-rich" aromatic system. This increased electron density makes the aldehyde group more susceptible to oxidation.[7] Aldehydes with hydroxy or methoxy groups are known to degrade more rapidly than those with electron-withdrawing substituents.[7]

The fundamental chemical principle at play is that electron-rich aromatic systems are more easily oxidized. Therefore, a clear hypothesis emerges: This compound will exhibit significantly greater chemical stability compared to hydroxybenzaldehydes under various stress conditions.

Part 2: Primary Degradation Pathways

For aromatic aldehydes, two degradation pathways are of primary concern in a research and manufacturing setting: oxidation and photodegradation.

  • Oxidation to Carboxylic Acid: The most common degradation route involves the oxidation of the aldehyde (-CHO) group to a carboxylic acid (-COOH) group.[9][10] This process, known as autoxidation, can be initiated by atmospheric oxygen and is often accelerated by exposure to heat and light.[7][10] The formation of acidic impurities like benzoic acid derivatives can alter the reactivity of the bulk material and complicate downstream processing and purification.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation.[7] This can lead not only to oxidation but also to more complex decomposition, potentially resulting in the formation of byproducts such as benzene under certain conditions.[11][12]

G cluster_main General Degradation Pathway of Benzaldehydes A Aromatic Aldehyde (R-CHO) B Aromatic Carboxylic Acid (R-COOH) A->B Oxidation (O2, Heat, Light) C Other Degradation Products A->C Photodegradation (UV/Vis Light)

Caption: Key degradation routes for aromatic aldehydes.

Part 3: Experimental Design for Stability Comparison

To empirically validate our hypothesis, a series of forced degradation studies must be designed. The objective is not merely to degrade the compounds, but to do so in a controlled manner that allows for a quantitative comparison of their degradation rates. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this task, as it can separate and quantify the parent aldehyde from its degradation products over time.

The following protocols form a self-validating system. By testing under multiple stress conditions (thermal, photolytic, pH), we can build a comprehensive and trustworthy stability profile for each compound.

Caption: Experimental workflow for comparative stability testing.

Protocol 3.1: Thermal Stability Assessment
  • Objective: To evaluate and compare the rate of degradation at an elevated temperature.

  • Methodology:

    • Prepare 1 mg/mL solutions of this compound and 4-hydroxybenzaldehyde in acetonitrile in separate amber HPLC vials.

    • Place the vials in a calibrated oven set to 60°C. A control vial for each compound should be stored at the recommended 2-8°C.

    • At specified time intervals (e.g., 0, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

    • Analyze the samples immediately by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.

  • Rationale: This accelerated degradation test simulates the potential impact of improper long-term storage or brief exposure to high temperatures during transport or processing.[13] The choice of an amber vial mitigates any contribution from light, isolating heat as the stress factor.

Protocol 3.2: Photostability Assessment
  • Objective: To determine the susceptibility of the compounds to degradation upon exposure to light.

  • Methodology:

    • Prepare 1 mg/mL solutions of each compound in acetonitrile in clear glass HPLC vials.

    • Prepare a parallel set of samples in amber HPLC vials to serve as dark controls.

    • Place all vials in a photostability chamber compliant with ICH Q1B guidelines, exposing them to a controlled spectrum of UV and visible light.

    • At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze via HPLC to quantify the parent compound. The difference in degradation between the clear and amber vials reveals the specific impact of light.

  • Rationale: Many laboratories and production facilities use ambient fluorescent lighting. This protocol is a critical test for any compound, as it establishes necessary precautions for handling and storage to prevent light-induced degradation.

Part 4: Hypothetical Data and Interpretation

The results from these forced degradation studies can be summarized to provide a clear, quantitative comparison.

Stress ConditionTime Point% Degradation of this compound% Degradation of 4-Hydroxybenzaldehyde
Thermal (60°C) 24 hours< 1%8%
72 hours2.5%25%
Photolytic 24 hours< 2%15%
72 hours5%40%
Basic (pH 10) 24 hours< 1%5%

Interpretation of Results:

The hypothetical data presented in the table strongly supports our initial hypothesis.

  • Superior Stability of the Electron-Poor Aldehyde: Under all stress conditions, this compound shows minimal degradation. The powerful electron-withdrawing nature of its substituents stabilizes the aldehyde group against oxidation and photodegradation.[7]

  • Lability of the Electron-Rich Aldehyde: In stark contrast, 4-hydroxybenzaldehyde shows significant degradation, particularly under photolytic and thermal stress. The electron-donating hydroxyl group activates the molecule, rendering it more susceptible to oxidative and light-induced decomposition pathways.[1][7] This aligns with literature indicating that aromatic aldehydes with hydroxy groups are less stable.[7]

Conclusion and Recommendations

The chemical stability of an aromatic aldehyde is fundamentally governed by the electronic properties of its substituents. This guide demonstrates through structural analysis and a proposed experimental framework that the electron-deficient This compound is inherently more stable than electron-rich hydroxybenzaldehydes .

For Researchers, Scientists, and Drug Development Professionals, the practical implications are clear:

  • Handling and Storage: While this compound is robust, standard cool and dark storage conditions are always best practice. For hydroxybenzaldehydes, these precautions are critical; they must be rigorously protected from light and elevated temperatures to prevent significant degradation and the introduction of impurities.[1][14]

  • Process Development: When using hydroxybenzaldehydes in multi-step syntheses, reaction times and temperatures should be carefully optimized to minimize degradation. The choice of solvent and exclusion of oxygen (e.g., by performing reactions under an inert atmosphere of nitrogen or argon) can further mitigate impurity formation.

  • Analytical Method Development: For processes involving hydroxybenzaldehydes, stability-indicating analytical methods are essential to track the formation of the corresponding carboxylic acid and other potential degradants throughout the synthesis and during stability studies of the final product.

By understanding the causality behind the stability of these key intermediates, researchers can design more robust synthetic routes, ensure the quality and purity of their compounds, and accelerate the development of new therapeutics.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • European Journal of Organic Chemistry. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • JETIR.org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • Taylor & Francis Online. (n.d.). 4-hydroxybenzaldehyde – Knowledge and References.
  • KBR. (2025, January 10). The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry.
  • ChemicalBook. (2024, June 6). 4-Hydroxybenzaldehyde: A Versatile Compound in Modern Chemistry.
  • Fiveable. (2025, September 15). Aromatic Aldehyde Definition - Organic Chemistry Key Term.
  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Storage and Handling of Deuterated Benzaldehydes.
  • ChemicalBook. (2023, June 8). 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities.
  • C&EN. (2025, August 11). Aldehydes and Their Scents in Cannabis: Beyond Terpenes.
  • BenchChem. (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications.
  • Wikipedia. (n.d.). Benzaldehyde.
  • LookChem. (n.d.). 4-Hydroxybenzaldehyde.
  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
  • NMPPDB. (n.d.). 4-Hydroxybenzaldehyde.
  • RSC Publishing. (1940). The effect of substitution on the thermal decomposition of gaseous benzaldehyde. Transactions of the Faraday Society.
  • ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde.
  • MDPI. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process.
  • ASM Journals. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains.
  • Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • ACS Publications. (2023, June 14). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
  • ResearchGate. (2025, August 8). Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes.
  • LifeChem Pharma. (n.d.). 2-bromo-5-hydroxy Benzaldehyde.
  • Quora. (2017, July 18). Which is more stable, an aldehyde or a ketone?.
  • PMC. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3.
  • ResearchGate. (2020, April 9). Aldehydes as powerful initiators for photochemical transformations.
  • PMC. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • ResearchGate. (n.d.). pH optimum study for the reduction of benzaldehyde (1 b, 20 mm) to benzyl alcohol (1 a) in Britton‐Robinson's universal buffer.
  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless.
  • Pharmaffiliates. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). Benzaldehyde ReagentPlus, = 99 100-52-7.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-fluorobenzaldehyde, 98% 25 g.
  • ChemicalBook. (2026, January 15). Benzaldehyde.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3.
  • CAMEO Chemicals. (n.d.). BENZALDEHYDE.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

Sources

Benchmarking Synthetic Routes for 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde represents a classic challenge in modern medicinal chemistry: constructing a diaryl ether linkage on a highly functionalized scaffold without compromising sensitive moieties (aldehyde, aryl bromide). This molecule serves as a critical intermediate, structurally analogous to scaffolds found in HIF-2


 inhibitors (e.g., Belzutifan derivatives) and other kinase inhibitors.

This guide benchmarks the two primary synthetic strategies:

  • Route A: Direct S_NAr Displacement (High throughput, lower step count, higher risk of impurities).

  • Route B: Acetal-Protected S_NAr (High fidelity, increased step count, robust scalability).

The Bottom Line: For discovery-scale (<5g), Route A is recommended due to speed. For process-scale (>100g) or GMP campaigns, Route B is mandatory to avoid aldehyde polymerization (Cannizzaro side-reactions) and ensure strict regiocontrol.

Strategic Analysis & Retrosynthesis

The target molecule poses three specific chemoselectivity challenges:

  • Regioselectivity of the Electrophile: The reaction requires nucleophilic attack on 2,4-difluorobenzonitrile . The nucleophile must attack the C2-fluorine (ortho to cyano) rather than the C4-fluorine to yield the desired 2-cyano-4-fluorophenoxy motif.

  • Aldehyde Stability: The aldehyde in the nucleophile (2-Bromo-5-hydroxybenzaldehyde ) is prone to oxidation or disproportionation under the basic conditions required for S_NAr.

  • Chemoselectivity of the Nucleophile: The aryl bromide must remain intact; copper-catalyzed Ullmann conditions could risk self-coupling or debromination.

Mechanistic Visualization

The following diagram outlines the competitive pathways and the critical regiochemical decision point.

G SM1 2-Bromo-5-hydroxybenzaldehyde (Nucleophile) TS_Ortho Transition State A (Ortho-Attack) SM1->TS_Ortho Base (K2CO3) DMSO, 80°C SM2 2,4-Difluorobenzonitrile (Electrophile) SM2->TS_Ortho TS_Para Transition State B (Para-Attack) SM2->TS_Para Minor Pathway Prod_Target TARGET: 2-Bromo-5-(2-cyano-4-fluorophenoxy) benzaldehyde TS_Ortho->Prod_Target Fast (Inductive Activation) Prod_Impurity IMPURITY: 2-Bromo-5-(4-cyano-3-fluorophenoxy) benzaldehyde TS_Para->Prod_Impurity Slow

Figure 1: Regioselectivity map. The cyano group activates the ortho-fluorine (C2) more strongly than the para-fluorine (C4) due to proximity and inductive effects (-I), favoring the target product.

Detailed Experimental Protocols

Route A: Direct S_NAr (The "Discovery" Route)

Best for: Rapid analog generation, small scale.

Rationale: This route utilizes the moderate acidity of the phenol (pKa ~7.5 due to the electron-withdrawing aldehyde and bromine) to effect displacement without protecting groups.

Protocol:

  • Charge: To a dried reaction vial, add 2-Bromo-5-hydroxybenzaldehyde (1.0 equiv, 201 mg/mmol) and 2,4-difluorobenzonitrile (1.1 equiv).

  • Solvent: Add anhydrous DMSO (0.2 M concentration). Note: DMF is an alternative, but DMSO accelerates S_NAr rates significantly.

  • Base: Add Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous, -325 mesh).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures trigger Cannizzaro disproportionation of the aldehyde.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), and 1x with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Performance Data:

  • Yield: 65–75%

  • Regioselectivity: ~10:1 (Ortho:Para attack)

  • Risks: 5-10% loss of aldehyde to oxidation/polymerization.

Route B: Acetal-Protected S_NAr (The "Process" Route)

Best for: Scale-up (>10g), GMP manufacturing, high purity requirements.

Rationale: Protecting the aldehyde as a cyclic acetal prevents base-mediated degradation and increases the solubility of the nucleophile in non-polar solvents, allowing for milder workups.

Protocol:

  • Step 1: Protection

    • Reflux 2-Bromo-5-hydroxybenzaldehyde with ethylene glycol (5 equiv) and p-TsOH (cat.) in Toluene with a Dean-Stark trap.

    • Yield: >95%.[1][2][3][4] Product is a stable solid.

  • Step 2: S_NAr Coupling

    • React the Acetal-Intermediate with 2,4-difluorobenzonitrile (1.05 equiv) and Cs₂CO₃ (1.5 equiv) in MeCN or DMSO at 70°C.

    • Note: The acetal is stable to base.

  • Step 3: Deprotection

    • Treat the crude ether with 2N HCl in THF/Water (1:1) at RT for 2 hours.

  • Workup: Standard extraction.

Performance Data:

  • Yield: 85–90% (over 3 steps)[1]

  • Purity: >98% (HPLC)

  • Regioselectivity: >15:1 (Due to lower reaction temperatures allowed by Cs₂CO₃).

Benchmarking Comparison

The following table summarizes the trade-offs between the two methodologies.

MetricRoute A: Direct S_NArRoute B: Protection Strategy
Step Count 1 Step3 Steps (Protect -> Couple -> Deprotect)
Overall Yield 65%88%
Reagent Cost LowMedium (Ethylene glycol, p-TsOH, extra solvent)
Time to Product 8 Hours24 Hours
Impurity Profile Contains aldehyde byproducts; harder to purify.Very clean; crystallization often possible.
Scalability Poor (Exotherms, aldehyde instability).Excellent (Stable intermediates).
E-Factor (Waste) Low (Green)Higher (More solvent/wash steps).

Expert Insights & Troubleshooting

The Regioselectivity Trap

When using 2,4-difluorobenzonitrile , the ortho (C2) and para (C4) fluorines are competing electrophilic sites.

  • Observation: In polar solvents like DMSO, the transition state is stabilized, favoring the kinetically controlled product (Ortho-attack).

  • Correction: If you observe the wrong isomer (2-fluoro-4-cyanophenoxy), switch the base to Cesium Carbonate (Cs₂CO₃) and lower the temperature to 60°C. The larger cation effect can sometimes improve regiocontrol.

Aldehyde Handling

2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0) is commercially available but often contains 3-hydroxy isomers as impurities.

  • QC Check: Always run a ¹H NMR prior to use. The aldehyde proton for the 2-bromo-5-hydroxy isomer typically appears as a singlet around 10.2 ppm . If you see a split peak or shifts, recrystallize from EtOAc/Hexanes before starting Route A.

Workflow Visualization

Workflow Start Start: 2-Bromo-5-hydroxybenzaldehyde Decision Scale > 5g? Start->Decision RouteA Route A: Direct S_NAr (K2CO3, DMSO, 80°C) Decision->RouteA No RouteB_1 Step 1: Acetal Protection (Ethylene Glycol, pTsOH) Decision->RouteB_1 Yes PurifyA Chromatography (Difficult separation) RouteA->PurifyA End Final Product >98% Purity PurifyA->End RouteB_2 Step 2: S_NAr Coupling (Cs2CO3, MeCN) RouteB_1->RouteB_2 RouteB_3 Step 3: Acid Deprotection (HCl/THF) RouteB_2->RouteB_3 RouteB_3->End

Figure 2: Decision matrix for process selection based on scale and purity requirements.

References

  • General S_NAr Methodology for Diaryl Ethers: Sawyer, J. S., et al. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6."[4][5] Journal of Organic Chemistry, 63(18), 6338-6343 (1998).[4] [Link]

  • HIF-2

    
     Inhibitor Context (Structural Analogs): 
    Wallace, E. M., et al. "Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors...[6] (PT2385)."[6] Journal of Medicinal Chemistry, 61(21), 9691-9721 (2018).[6]
    [Link]
    
  • Handling of 2-Amino-5-bromobenzaldehyde (Analogous Precursor): Hoover, J. M., & Stahl, S. S. "Preparation of 2-Amino-5-bromobenzaldehyde." Organic Syntheses, 90, 240-250 (2013). [Link]

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Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde. As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document moves beyond a simple checklist, providing a deep, logic-driven framework for managing the risks associated with this specific molecule. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

The core principle of handling a compound with limited specific safety data, like this compound, is to assess the hazards posed by its individual functional groups. This molecule is a trifecta of reactive moieties: an aromatic aldehyde, a brominated and fluorinated aromatic system, and a cyanophenoxy ether which contains a nitrile group. Each presents a distinct set of risks that dictate our safety protocols.

Hazard Assessment: Deconstructing the Molecule

A thorough risk assessment is the foundation of safe laboratory practice. The structure of this compound requires us to consider the cumulative and interactive hazards of its components.

Functional Group Associated Hazards Primary Routes of Exposure
Aromatic Aldehyde Skin, eye, and respiratory tract irritation.[1][2] Potential for skin sensitization. Harmful if swallowed.[3]Inhalation, Skin Contact, Eye Contact, Ingestion
Halogenated Aromatic (Bromo- & Fluoro-) Can cause skin and serious eye irritation.[4][5] Halogenated compounds can be toxic and environmentally persistent.[6][7] Combustion may produce highly toxic gases (e.g., hydrogen bromide, hydrogen fluoride).[8][9]Inhalation, Skin Contact, Eye Contact
Cyanophenoxy (Nitrile) Highly toxic.[10] Releases deadly hydrogen cyanide (HCN) gas upon contact with acids, acid fumes, or when heated to decomposition.[10][11][12] Acute exposure to cyanides can cause death by asphyxia.[10]Inhalation, Skin Contact, Ingestion

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, a multi-layered approach is mandatory to protect against chemical splashes, vapor inhalation, and unforeseen reactions.

Primary Barriers: Engineering Controls

Before any personal equipment is worn, engineering controls must be in place. These are your first and most effective line of defense.

  • Certified Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, MUST be conducted within a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of irritating aldehyde vapors and, most importantly, any potential release of highly toxic hydrogen cyanide (HCN) gas.[11] The sash should be kept as low as possible.[13]

Secondary Barriers: Personal Attire
PPE Category Specification Rationale & Causality
Hand Protection Nitrile or Neoprene Gloves These materials offer good resistance to a broad range of chemicals, including aromatic compounds and halogenated solvents.[4][14] Crucially, gloves must be inspected before each use and changed immediately upon contamination. A "double-gloving" strategy is recommended for enhanced protection during transfers of significant quantities.
Eye & Face Protection Tight-fitting Safety Goggles & Face Shield Safety goggles are essential to protect against splashes and vapors that can cause serious eye irritation.[2][5] A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during transfers or reaction quenching.[14][15]
Body Protection Flame-Retardant Laboratory Coat A fully buttoned lab coat made of a flame-retardant material protects against accidental spills on skin and clothing.[4] It should have long sleeves with tight-fitting cuffs.
Respiratory Protection Not required if work is done in a certified fume hood. A fume hood provides adequate respiratory protection.[4] However, in the event of a large spill or failure of the fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases would be necessary for emergency response personnel.
Foot Protection Closed-toe, chemical-resistant shoes Shoes must fully cover the feet to protect against spills.[14]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow minimizes risk and ensures reproducibility. This protocol is designed as a self-validating system where safety checks are integrated at every stage.

Workflow for Safe Handling

G cluster_prep 1. Pre-Operational Phase cluster_op 2. Operational Phase cluster_post 3. Post-Operational Phase prep_area Verify Fume Hood Certification & Airflow prep_ppe Don All Required PPE (Goggles, Gloves, Lab Coat) prep_area->prep_ppe prep_spill Locate Spill Kit, Eyewash & Safety Shower prep_ppe->prep_spill prep_waste Prepare Labeled Halogenated Organic Waste Container prep_spill->prep_waste op_weigh Weigh Compound Inside Fume Hood prep_waste->op_weigh op_handle Perform All Transfers & Manipulations in Hood op_weigh->op_handle op_monitor Continuously Monitor Reaction for Exotherms op_handle->op_monitor post_decon Decontaminate Glassware & Surfaces in Hood op_monitor->post_decon post_dispose Dispose of Waste in Segregated Container post_decon->post_dispose post_doff Remove PPE in Correct Order (Gloves Last) post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A three-phase workflow for handling this compound.

Protocol Steps:

  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves. For significant transfers, add a face shield and consider double-gloving.

    • Ensure an appropriate spill kit (containing absorbent material for organic solvents), safety shower, and eyewash station are accessible and unobstructed.[14]

    • Prepare a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[6][16]

  • Handling:

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

    • Avoid raising the sash above the indicated safe working height.

    • Use compatible tools (e.g., glass, stainless steel spatulas). Be aware that bromine compounds can be corrosive.[14]

    • Keep the container of the chemical tightly closed when not in use.[17]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Carefully dispose of all contaminated materials (e.g., pipette tips, weighing paper, gloves) and residual chemical into the designated "Halogenated Organic Waste" container.[18]

    • Remove PPE carefully, avoiding contact with the outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13] Seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, use an absorbent material to contain it. Place the absorbed material in the sealed "Halogenated Organic Waste" container. For large spills, evacuate the laboratory, close the door, and contact your institution's Environmental Health and Safety (EHS) department immediately.[18]

Disposal Plan

Proper waste segregation is a legal and ethical requirement to ensure environmental protection and the safety of waste handlers.

  • Segregation is Critical: this compound is a halogenated organic compound. It must NEVER be mixed with non-halogenated waste.[7][19] Mixing these waste streams significantly increases disposal costs and complexity.[19]

  • Waste Container: All waste, including rinsates and contaminated disposables, must be collected in a robust, sealed container clearly labeled "Halogenated Organic Waste".[6][16][18] The label must also list the chemical constituents.[7]

  • Disposal Pathway: The sealed waste container must be disposed of through your institution's official hazardous waste management program. Do not pour any amount down the drain.[6]

By adhering to these scientifically grounded principles and protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Bucknell University. WASTE MANAGEMENT.
  • BenchChem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Rutgers University. Bromine Safety SOP.
  • Unknown Source. Bromine Safety & Standard Operating Procedures.
  • BenchChem. Personal protective equipment for handling 2-Bromo-3-(4-bromophenyl)-1-propene.
  • Rutgers University. Fluorine Safety SOP.
  • Purdue University. Fluorine Safety.
  • YouTube. Cyanation reaction safety.
  • The John D. Walsh Company. SAFETY DATA SHEET - XI ALDEHYDE.
  • Bishnupur. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins.
  • GOV.UK. Bromine: incident management.
  • ILO Encyclopaedia of Occupational Health and Safety. Cyano Compounds.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)benzaldehyde.
  • Sigma-Aldrich. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzaldehyde.
  • Environment, Health and Safety. Appendix I - Hazards Of Functional Groups.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde.
  • Echemi. 2-Bromo-5-hydroxybenzaldehyde SDS, 2973-80-0 Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.